molecular formula C13H19I B161933 1-Heptyl-4-iodobenzene CAS No. 131894-91-2

1-Heptyl-4-iodobenzene

Cat. No.: B161933
CAS No.: 131894-91-2
M. Wt: 302.19 g/mol
InChI Key: NHXKOPSTJPLWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Heptyl-4-iodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C13H19I and its molecular weight is 302.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19I/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXKOPSTJPLWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566778
Record name 1-Heptyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131894-91-2
Record name 1-Heptyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and reactivity of 1-Heptyl-4-iodobenzene. This compound serves as a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Chemical Identity and Physical Properties

This compound is an aromatic compound characterized by a heptyl group and an iodine atom at the para positions of a benzene ring. Its physical state is a clear, colorless to yellow liquid.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 131894-91-2[1][2][3][4]
Molecular Formula C₁₃H₁₉I[1][2][3][4]
Molecular Weight 302.20 g/mol [1]
IUPAC Name This compound[1]
SMILES CCCCCCCC1=CC=C(I)C=C1[1][3]
InChI Key NHXKOPSTJPLWPK-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Clear colorless to yellow liquid
Boiling Point 165 °C at 10 mmHg[1]
Refractive Index 1.5450-1.5490 at 20°C
Flash Point >120 °C (>248 °F)[1]
Solubility Insoluble in water; soluble in common organic solvents like ether, chloroform, and benzene.
Purity Commercially available in 98% purity.[1]

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on the analysis of analogous compounds, the following spectral characteristics are expected.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain.

  • Aromatic Region (δ 6.8-7.8 ppm): Two doublets are expected, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the iodine atom will be shifted further downfield compared to the protons ortho to the alkyl group.

  • Aliphatic Region (δ 0.8-2.6 ppm):

    • A triplet around δ 2.5-2.6 ppm for the benzylic methylene protons (-CH₂-Ar).

    • A multiplet around δ 1.5-1.6 ppm for the methylene group beta to the ring.

    • A series of multiplets between δ 1.2-1.4 ppm for the remaining four methylene groups.

    • A triplet around δ 0.8-0.9 ppm for the terminal methyl group (-CH₃).

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals.

  • Aromatic Region (δ 90-150 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be significantly shielded (shifted upfield) to around 90-95 ppm due to the "heavy atom effect". The carbon attached to the heptyl group will appear around 140-145 ppm. The remaining four aromatic carbons will resonate in the 128-138 ppm range.

  • Aliphatic Region (δ 14-36 ppm): Seven signals are expected for the heptyl chain carbons, with the benzylic carbon appearing around 35-36 ppm and the terminal methyl carbon at approximately 14 ppm.

Mass Spectrometry (Predicted)

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak [M]⁺ at m/z = 302. The fragmentation pattern is expected to be dominated by:

  • Benzylic cleavage: Loss of a hexyl radical (•C₆H₁₃) to form a stable tropylium-like cation at m/z = 119.

  • Loss of iodine: A peak corresponding to the heptylbenzene cation [C₁₃H₁₉]⁺ at m/z = 175.

  • Iodine cation: A peak at m/z = 127 corresponding to [I]⁺.

  • Alkyl chain fragmentation: A series of peaks corresponding to the loss of alkyl fragments from the heptyl chain.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of 1-n-Heptyl-4-iodobenzene would show characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1400-1600 cm⁻¹

  • C-H bending (aliphatic): ~1375-1470 cm⁻¹

  • C-I stretching: ~500-600 cm⁻¹

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from 4-heptylaniline.

Synthesis Heptylaniline 4-Heptylaniline Diazonium 4-Heptylbenzenediazonium Chloride Heptylaniline->Diazonium   NaNO₂, HCl   0-5 °C Target This compound Diazonium->Target   KI, heat

Caption: Synthesis of this compound.

Experimental Protocol: Diazotization and Iodination

  • Diazotization:

    • To a cooled (0-5 °C) solution of 4-heptylaniline (1 equivalent) in aqueous hydrochloric acid (3 equivalents), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred for an additional 30 minutes at this temperature. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • Iodination (Sandmeyer-type reaction):

    • A solution of potassium iodide (1.5 equivalents) in water is added to the cold diazonium salt solution.

    • The mixture is slowly warmed to room temperature and then gently heated (e.g., to 50-60 °C) until nitrogen evolution ceases.

    • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic layer is washed with aqueous sodium thiosulfate to remove any residual iodine, followed by washing with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

Aryl iodides are highly valuable building blocks in medicinal chemistry due to the reactivity of the carbon-iodine bond.[5] This bond is readily activated by transition metal catalysts, making this compound an excellent substrate for various cross-coupling reactions used to construct complex drug-like molecules.[6][7] The long alkyl chain can also contribute to modulating the lipophilicity of a target molecule, a critical parameter in drug design. Additionally, molecules with similar structures are used in the synthesis of liquid crystals.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki, Sonogashira, and Heck couplings, which are fundamental transformations in modern drug discovery.[5]

a) Suzuki-Miyaura Coupling

The Suzuki reaction forms a new carbon-carbon single bond by coupling the aryl iodide with an organoboron compound.[10] This is a widely used method for constructing biaryl structures.

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (R-I) Product 4-Heptyl-1,1'-biphenyl Derivative PdII_Activated R-Pd(II)-OR''(L₂) PdII_Aryl->PdII_Activated Ligand Exchange (Base) PdII_Borane [R-Pd(II)-R'(L₂)]⁺ PdII_Borane->Pd0 Reductive Elimination (R-R') PdII_Activated->PdII_Borane Transmetalation (R'-B(OR)₂) ArylIodide This compound ArylIodide->PdII_Aryl BoronicAcid Arylboronic Acid BoronicAcid->PdII_Activated

Caption: Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki Coupling:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture (e.g., 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

b) Sonogashira Coupling

The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an arylalkyne.[11][12] This is a key reaction for introducing linear, rigid structural motifs.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (R-I) Product 1-Heptyl-4-(alkynyl)benzene PdII_Aryl->Pd0 Reductive Elimination (R-C≡C-R') Cu_Acetylide Cu(I)-C≡C-R' CuI Cu(I)X CuI->Cu_Acetylide Deprotonation (Base, R'-C≡CH) Cu_Acetylide->PdII_Aryl Transmetalation Cu_Acetylide->CuI Transmetalation to Pd(II) ArylIodide This compound ArylIodide->PdII_Aryl Alkyne Terminal Alkyne Alkyne->CuI

Caption: Sonogashira cross-coupling reaction.

General Experimental Protocol for Sonogashira Coupling:

  • In a flask under an inert atmosphere, dissolve this compound (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).

  • Add a base, typically an amine such as triethylamine or diisopropylamine (2-3 eq.), followed by the terminal alkyne (1.1-1.2 eq.).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

c) Heck Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at an sp² carbon.[13]

Heck_Reaction cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl R-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (R-I) PdII_Alkene Alkene-Complex PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Sigma Sigma-Alkyl-Pd(II) PdII_Alkene->PdII_Sigma Migratory Insertion Pd_Hydride H-Pd(II)-I(L₂) PdII_Sigma->Pd_Hydride β-Hydride Elimination Pd_Hydride->Pd0 Reductive Elimination (Base) Product Substituted Alkene ArylIodide This compound ArylIodide->PdII_Aryl Alkene Alkene Alkene->PdII_Aryl

Caption: Mizoroki-Heck cross-coupling reaction.

General Experimental Protocol for Heck Coupling:

  • Combine this compound (1 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) in a sealed tube.

  • Add a polar aprotic solvent such as DMF or acetonitrile.

  • Heat the mixture to 80-140 °C until the reaction is complete.

  • Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify the product by chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Causes skin irritation and serious eye irritation. Combustible liquid. The compound is light-sensitive and should be stored in a cool, dark place.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. In case of skin contact, wash with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-heptyl-4-iodobenzene, a key intermediate in organic synthesis and drug discovery. The document details a robust synthetic protocol and outlines the expected analytical data for comprehensive characterization of the final compound.

Core Compound Properties

PropertyValue
CAS Number 131894-91-2[1]
Molecular Formula C₁₃H₁₉I[1]
Molecular Weight 302.19 g/mol [1]
Appearance Clear, colorless to yellow liquid
Refractive Index (20°C) 1.5450-1.5490

Synthesis of this compound

A reliable method for the preparation of this compound is the direct electrophilic iodination of n-heptylbenzene. This method offers high regioselectivity for the para-position due to the ortho,para-directing effect of the alkyl group. The use of periodic acid as an oxidizing agent ensures the in situ generation of the iodinating species and drives the reaction to completion.[2]

Experimental Protocol: Direct Iodination of n-Heptylbenzene

This protocol is adapted from a general procedure for the iodination of polyalkylbenzenes.[2]

Materials:

  • n-Heptylbenzene

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Sodium bisulfite (NaHSO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or dichloromethane (for extraction)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine n-heptylbenzene, iodine, and periodic acid dihydrate in glacial acetic acid.

  • Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid to the reaction mixture with stirring.

  • Heat the purple solution with stirring. The progress of the reaction can be monitored by the disappearance of the iodine color.

  • Once the reaction is complete (indicated by a colorless or pale yellow solution), cool the mixture to room temperature and pour it into a beaker containing water.

  • If any solid iodine precipitates, add a 5% sodium bisulfite solution dropwise until the color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers sequentially with water, 5% sodium bisulfite solution (if necessary), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Heptylbenzene n-Heptylbenzene Reaction Direct Iodination Heptylbenzene->Reaction Iodine Iodine (I₂) Iodine->Reaction PeriodicAcid Periodic Acid (H₅IO₆) PeriodicAcid->Reaction Reagents Acetic Acid, H₂SO₄ Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as two doublets in the range of δ 6.8-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons (CH₂) adjacent to the aromatic ring will appear as a triplet around δ 2.5-2.7 ppm. The remaining aliphatic protons of the heptyl chain will appear as a series of multiplets in the upfield region (δ 0.8-1.7 ppm), with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure. The aromatic carbons will appear in the range of δ 80-150 ppm. The carbon atom attached to the iodine atom (C-I) is expected to be the most downfield in the aromatic region. The aliphatic carbons will resonate in the upfield region (δ 14-36 ppm).

Predicted ¹H and ¹³C NMR Data:

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Aromatic CH (ortho to I)~7.6 (d)~137
Aromatic CH (meta to I)~6.9 (d)~130
Aromatic C-I-~91
Aromatic C-Alkyl-~143
Benzylic CH₂~2.5 (t)~36
Aliphatic CH₂~1.2-1.6 (m)~22-32
Terminal CH₃~0.9 (t)~14

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the synthesized compound.

Expected Fragmentation Pattern:

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 302. The fragmentation pattern will likely involve the loss of the iodine atom and various fragments from the heptyl chain. Key expected fragments include:

  • [M - I]⁺: Loss of the iodine atom (m/z = 175).

  • Benzylic cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain, resulting in a tropylium-like ion (m/z = 91), which is a very common fragment for alkylbenzenes.

  • Loss of alkyl fragments: Sequential loss of CₓHᵧ fragments from the heptyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as the aliphatic C-H stretching vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR IR Spectroscopy Product->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of this compound. The described synthetic protocol offers a reliable and efficient route to this valuable chemical intermediate. The outlined analytical methods and expected data will enable researchers to confirm the structure and purity of the synthesized compound, ensuring its suitability for downstream applications in pharmaceutical and materials science research.

References

Physical and chemical properties of 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Heptyl-4-iodobenzene, a versatile aromatic iodide compound. This document includes a summary of its key characteristics, detailed experimental protocols for its synthesis and potential reactions, and relevant spectroscopic data for its characterization.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with a heptyl group and an iodine atom attached to a benzene ring. It is a clear, colorless to yellow liquid at room temperature.[1] Its chemical structure and key identifiers are provided below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₉I[2][3]
Molecular Weight 302.20 g/mol [2][4]
IUPAC Name This compound[3][5]
CAS Number 131894-91-2[2][3]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 165 °C at 10 mmHg[4]
Flash Point >120 °C (248 °F)[4]
Refractive Index 1.5450-1.5490 @ 20°C[1]
Sensitivity Light sensitive[4]

Spectroscopic Characterization

Synthesis of this compound

A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the searched literature. However, a common synthetic route for such compounds involves the iodination of the corresponding alkylbenzene. A general procedure, adapted from methods for the synthesis of similar aryl iodides, is outlined below.

Experimental Protocol: Iodination of Heptylbenzene

Materials:

  • Heptylbenzene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Sulfuric acid (concentrated)

  • Acetic acid (glacial)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptylbenzene in glacial acetic acid.

  • Add iodine and periodic acid to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with sodium thiosulfate solution (to remove excess iodine), sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sulfuric acid is highly corrosive.

Chemical Reactivity and Potential Applications

The carbon-iodine bond in this compound is relatively weak, making it a reactive intermediate in various organic transformations, particularly in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound is an excellent substrate for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls and other complex organic molecules.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound

  • An appropriate boronic acid or boronate ester

  • A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • A suitable solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction involving this compound.

Suzuki_Miyaura_Coupling Reactants This compound + Boronic Acid/Ester Reaction_Setup Reaction Setup (Inert Atmosphere, Heating) Reactants->Reaction_Setup Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Workup Aqueous Workup & Extraction Reaction_Setup->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Coupled Product Purification->Product

References

An In-depth Technical Guide to 1-Heptyl-4-iodobenzene: Molecular Characteristics and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key synthetic applications of 1-Heptyl-4-iodobenzene. This information is critical for its effective utilization in organic synthesis and drug discovery endeavors.

Molecular Structure and Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with a heptyl group and an iodine atom at the para position. The presence of the iodo- group makes it a valuable intermediate in a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular architectures often found in pharmaceutical agents.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₃H₁₉I[1]
Molecular Weight 302.19 g/mol [1]
CAS Number 131894-91-2
Appearance Clear to yellowish liquid
Boiling Point Not readily available
Melting Point Not readily available
Density Not readily available
SMILES CCCCCCC1=CC=C(I)C=C1
InChI Key NHXKOPSTJPLWPK-UHFFFAOYSA-N

Key Experimental Protocol: Sonogashira Cross-Coupling Reaction

The carbon-iodine bond in this compound is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne and is a cornerstone of modern organic synthesis.

Detailed Methodology

The following protocol is a general procedure for the Sonogashira coupling of an aryl iodide, such as this compound, with a terminal alkyne.

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl iodide (this compound).

  • Add the anhydrous solvent, followed by the amine base.

  • Stir the mixture at room temperature for a few minutes to ensure dissolution and catalyst activation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated (40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up. Typically, water or a saturated aqueous solution of ammonium chloride is added, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Sonogashira coupling reaction, providing a clear visual representation of the experimental workflow.

Sonogashira_Coupling_Workflow start Start: Reaction Setup reagents Add Reagents: - this compound - Pd Catalyst & CuI - Amine Base - Solvent start->reagents Inert Atmosphere alkyne Add Terminal Alkyne reagents->alkyne reaction Reaction: - Stirring - Optional Heating - Monitor Progress (TLC/GC) alkyne->reaction workup Aqueous Work-up: - Quench Reaction - Extraction reaction->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Final Product purification->product

Caption: A flowchart illustrating the major steps of a Sonogashira cross-coupling reaction.

References

Spectroscopic Profile of 1-Heptyl-4-iodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Heptyl-4-iodobenzene. Due to the limited availability of specific experimental spectra in public databases, this document combines confirmed physical data with illustrative spectroscopic information derived from closely related compounds and predictive models. Detailed experimental protocols for the acquisition of such data are also provided.

Compound Overview

This compound is an aromatic compound with a heptyl alkyl chain and an iodine atom substituted on a benzene ring. Its physical and chemical properties are of interest in various fields of chemical research, including organic synthesis and materials science.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₉I[1][2][3]
Molecular Weight 302.20 g/mol [1][2][3]
CAS Number 131894-91-2[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift theory and data from analogous compounds such as 1-ethyl-4-iodobenzene and other alkyl-substituted iodobenzenes.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60Doublet2HAr-H (ortho to I)
~ 6.95Doublet2HAr-H (ortho to heptyl)
~ 2.55Triplet2H-CH₂-Ar
~ 1.58Quintet2H-CH₂-CH₂-Ar
~ 1.30Multiplet8H-(CH₂)₄-
~ 0.88Triplet3H-CH₃

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 142.0Ar-C (C-Heptyl)
~ 137.5Ar-CH (ortho to I)
~ 130.5Ar-CH (ortho to heptyl)
~ 91.5Ar-C (C-I)
~ 35.5-CH₂-Ar
~ 31.8Alkyl Chain CH₂
~ 31.5Alkyl Chain CH₂
~ 29.2Alkyl Chain CH₂
~ 29.1Alkyl Chain CH₂
~ 22.6Alkyl Chain CH₂
~ 14.1-CH₃
Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for 1-n-Heptyl-4-iodobenzene is noted as being available in the SpectraBase database.[1] While the full spectrum requires user registration, the key expected absorption bands are summarized below based on the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2955-2850StrongAliphatic C-H Stretch
1590-1575Medium-WeakAromatic C=C Stretch
1485-1465MediumAromatic C=C Stretch
~820Strongpara-disubstituted C-H bend (out-of-plane)
~500Medium-WeakC-I Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The expected major fragments for this compound in an electron ionization (EI) mass spectrum are presented below.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
302High[M]⁺ (Molecular Ion)
203Medium[M - C₇H₁₅]⁺ (Loss of heptyl radical)
175Low[C₁₃H₁₉]⁺ (Loss of iodine radical)
91High[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy

Instrumentation: A Bruker Avance III HD spectrometer, or equivalent, operating at a proton frequency of 400 MHz.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse sequence (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.2 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections are applied, and the spectra are referenced to the TMS signal at 0.00 ppm.

ATR-IR Spectroscopy

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer, or equivalent, equipped with a DuraSamplIR II ATR accessory.[1]

Sample Preparation: A small amount of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive HF, capable of electron ionization (EI).

Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to ionization.

Acquisition (EI Mode):

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Rate: 1 scan/s

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification Characterization Initial Characterization (TLC, Melting Point) Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Spectroscopic_Data_Relationship cluster_properties Information Derived cluster_techniques Spectroscopic Techniques Molecule This compound NMR NMR (¹H, ¹³C) Molecule->NMR IR IR Molecule->IR MS MS Molecule->MS Connectivity Atom Connectivity (Structure) Functional_Groups Functional Groups Molecular_Weight Molecular Weight & Formula Isotopic_Pattern Isotopic Pattern NMR->Connectivity IR->Functional_Groups MS->Molecular_Weight MS->Isotopic_Pattern

References

A Technical Guide to the Solubility of 1-Heptyl-4-iodobenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Heptyl-4-iodobenzene, a key intermediate in organic synthesis. Due to the limited availability of published quantitative data, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on established physicochemical principles. Furthermore, a detailed, adaptable experimental protocol for the precise determination of its solubility is provided. This guide is intended to equip researchers with the foundational knowledge and practical methodologies necessary for the effective use of this compound in various solvent systems.

Core Concepts: Predicting Solubility

The solubility of a substance is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound possesses a distinct molecular structure that dictates its solubility behavior. Its key features are a nonpolar aromatic ring, a large and hydrophobic iodine atom, and a long, nonpolar heptyl chain. The dominant intermolecular forces at play are London dispersion forces.

Based on these structural characteristics, the following solubility patterns can be predicted:

  • High Solubility: Expected in nonpolar and weakly polar aprotic solvents. These solvents can effectively solvate the nonpolar hydrocarbon and iodinated aromatic portions of the molecule through van der Waals interactions.

  • Moderate Solubility: Likely in some polar aprotic solvents. While the overall molecule is nonpolar, some degree of interaction with polar aprotic solvents is possible.

  • Low to Insoluble: Predicted in highly polar protic solvents like water. The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the weak interactions that would form between water and the nonpolar this compound molecule.

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is essential for precise quantitative data.

Solvent NameSolvent TypePredicted Solubility
HexaneNonpolarHigh
TolueneNonpolarHigh
Diethyl EtherWeakly Polar AproticHigh
DichloromethaneWeakly Polar AproticHigh
ChloroformWeakly Polar AproticHigh
Ethyl AcetatePolar AproticModerate
AcetonePolar AproticModerate
AcetonitrilePolar AproticLow
MethanolPolar ProticLow
EthanolPolar ProticLow
WaterPolar ProticInsoluble

Experimental Protocol: Determination of Thermodynamic Solubility

The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[1] The following is a detailed methodology that can be adapted for this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a solid or liquid phase of the solute remains at equilibrium.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker with the temperature set to the desired value (e.g., 25 °C).

    • Shake the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[2] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for a period to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

3. Data Analysis:

  • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess This compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equilibration Shake at constant temperature (24-72h) prep3->equilibration sampling1 Settle undissolved solute equilibration->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter sample sampling2->sampling3 analysis1 Dilute sample sampling3->analysis1 analysis2 Quantify concentration (e.g., HPLC, GC) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

References

1-Heptyl-4-iodobenzene: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Heptyl-4-iodobenzene is a key aromatic building block in organic synthesis, prized for its versatile reactivity. The presence of a carbon-iodine bond, the most reactive among carbon-halogen bonds, makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming reactions. This, combined with the long alkyl heptyl chain which imparts unique solubility and liquid crystalline properties, positions this compound as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of materials science and drug discovery. This technical guide explores the principal applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of liquid crystals.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal coupling partner in several seminal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are foundational in modern organic chemistry for the construction of complex molecular architectures.[1]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds, which are prevalent motifs in many pharmaceutical agents and organic materials.[1][2] In this reaction, this compound is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1]

A prime application of this reaction is in the synthesis of liquid crystals, such as 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB), a well-known nematic liquid crystal.[3][4] The synthesis involves the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl IodideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux (Microwave)1.592
2Iodobenzene4-Methylphenylboronic acidPd(COD)Cl₂ on hydroxyapatiteK₃PO₄Water100-High TON
34-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2)K₂CO₃DMF100-GC Yield

Experimental Protocol: Synthesis of 4-Methoxybiphenyl (A Representative Suzuki-Miyaura Coupling) [5][6]

This protocol describes the synthesis of 4-methoxybiphenyl from 4-iodoanisole, which serves as a model for the coupling of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium on carbon (10 wt. %, 15 mg, 1.4 mol% of Pd).

  • Solvent Addition: Add dimethylformamide (DMF, 8 mL) to the flask.

  • Reaction: The mixture is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 4-methoxybiphenyl.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide, such as this compound, and an alkene.[7][8] This reaction is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in pharmaceuticals and materials science.[8] The high reactivity of the C-I bond in this compound makes it an excellent substrate for the Heck reaction.[9]

Table 2: Representative Conditions for the Heck Reaction of Iodobenzene with n-Butyl Acrylate

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)PPh₃Et₃NDMF6016>95
2Pd nano-sphere (1)NoneEt₃NDMF6016100

Experimental Protocol: Heck Reaction of Iodobenzene with n-Butyl Acrylate (A Representative Example) [10][11]

This protocol provides a general procedure for the Heck reaction, which can be adapted for this compound.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve iodobenzene (1.0 equiv.) in DMF (2 mL).

  • Addition of Reagents: Add n-butyl acrylate (1.2 equiv.), triethylamine (Et₃N, 2.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed palladium nanoparticle catalyst, 1 mol%).

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 60-70 °C) for a designated time (e.g., 16 hours).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the substituted alkene.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Alkene_Coordination Alkene_Coordination Ar-Pd(II)-I(L2)->Alkene_Coordination R-CH=CH2 Migratory_Insertion Migratory_Insertion Alkene_Coordination->Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-I(L2) R-CH2-CH(Ar)-Pd(II)-I(L2) Migratory_Insertion->R-CH2-CH(Ar)-Pd(II)-I(L2) Beta-Hydride_Elimination Beta-Hydride_Elimination R-CH2-CH(Ar)-Pd(II)-I(L2)->Beta-Hydride_Elimination Alkene_Product Ar-CH=CH-R Beta-Hydride_Elimination->Alkene_Product H-Pd(II)-I(L2) H-Pd(II)-I(L2) Beta-Hydride_Elimination->H-Pd(II)-I(L2) Reductive_Elimination Reductive_Elimination H-Pd(II)-I(L2)->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction is a highly efficient method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl halide.[12] this compound serves as an excellent substrate due to the high reactivity of the carbon-iodine bond, enabling the reaction to proceed under mild conditions.[1] This reaction is pivotal in the synthesis of conjugated enynes and arylalkynes, which are important structures in medicinal chemistry and materials science.[12]

Table 3: Representative Conditions for Sonogashira Coupling of Iodobenzene with Phenylacetylene

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd/CuFe₂O₄ (3)-K₂CO₃EtOH700.598
2Pd(0)-PMMA (0.5)NoneEt₃NWater80-98
3Pd on alumina (5)Cu₂O (0.1)-THF-DMA80-High

Experimental Protocol: Sonogashira Coupling in a Flow Regime (A Representative Example) [7]

This protocol outlines a general procedure for Sonogashira coupling in a continuous-flow system.

  • Solution Preparation: Dissolve the substituted iodobenzene (e.g., this compound, 0.5 mmol) and the terminal alkyne (e.g., phenylacetylene, 0.6 mmol) in a mixture of dried THF and DMA (9:1, 10 mL).

  • Flow Reaction: Pass the solution through cartridges packed with a solid-supported palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1% Cu₂O on alumina) at a specific temperature (e.g., 80 °C) and flow rate (e.g., 0.1 mL/min).

  • Work-up: Collect the eluate and add water. Extract the mixture with an organic solvent like hexane.

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is then purified by column chromatography on silica gel.

Diagram 3: Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Pd Oxidative_Addition_Pd Pd(0)L2->Oxidative_Addition_Pd Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition_Pd->Ar-Pd(II)-I(L2) Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-I(L2)->Transmetalation_Pd Cu-C#CR Ar-Pd(II)-C#CR(L2) Ar-Pd(II)-C#CR(L2) Transmetalation_Pd->Ar-Pd(II)-C#CR(L2) Reductive_Elimination_Pd Reductive_Elimination_Pd Ar-Pd(II)-C#CR(L2)->Reductive_Elimination_Pd Reductive_Elimination_Pd->Pd(0)L2 Ar-C#CR Ar-C#CR Reductive_Elimination_Pd->Ar-C#CR CuI CuI Alkyne_Coordination_Cu Alkyne_Coordination_Cu CuI->Alkyne_Coordination_Cu R-C#CH Base Cu-Acetylide Cu-C#CR Alkyne_Coordination_Cu->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Application in the Synthesis of Liquid Crystals

The molecular structure of this compound, featuring a rigid aromatic core and a flexible alkyl tail, makes it an excellent precursor for the synthesis of calamitic (rod-shaped) liquid crystals.[13][14] These materials exhibit mesophases (e.g., nematic, smectic) with long-range orientational order and are the basis of liquid crystal display (LCD) technology.[14][15]

The synthesis of liquid crystals often involves the construction of a larger, more complex molecular architecture, and cross-coupling reactions are a key tool in this process. For example, the synthesis of 4'-heptyl-4-biphenylcarbonitrile (7CB) can be achieved through a Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Diagram 4: Synthetic Workflow for a Biphenyl-based Liquid Crystal

LC_Synthesis_Workflow cluster_reactants Starting Materials Reactant1 This compound Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactant1->Suzuki_Coupling Reactant2 4-Cyanophenylboronic Acid Reactant2->Suzuki_Coupling Workup_Purification Work-up and Purification (Extraction, Chromatography) Suzuki_Coupling->Workup_Purification Final_Product 4'-Heptyl-4-biphenylcarbonitrile (7CB) (Liquid Crystal) Workup_Purification->Final_Product

Caption: Synthetic workflow for a biphenyl-based liquid crystal via Suzuki coupling.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, which provide efficient routes to a wide array of complex organic molecules. Furthermore, its inherent molecular structure makes it a key precursor in the synthesis of advanced materials such as liquid crystals. The methodologies and data presented in this guide underscore the significant potential of this compound for researchers, scientists, and professionals in the field of drug development and materials science, offering a powerful tool for the construction of novel and functional molecular architectures.

References

An In-depth Technical Guide to 1-Heptyl-4-iodobenzene: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Heptyl-4-iodobenzene, a halogenated aromatic hydrocarbon. Due to the lack of a singular, notable discovery event, this document focuses on the logical synthesis of the compound through well-established and reliable organic chemistry reactions. Detailed experimental protocols for a plausible two-step synthesis are provided, along with a summary of its known and predicted physical and spectroscopic properties. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development who may utilize this compound as a chemical intermediate or building block.

Introduction and Historical Context

The history of this compound is not marked by a specific discovery event but is rather a testament to the advancement of synthetic organic chemistry. Its synthesis relies on foundational reactions that have been refined over the past century. The key transformations involved, the Friedel-Crafts acylation and subsequent carbonyl group reduction, are cornerstone reactions in the functionalization of aromatic compounds.

The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, provided a method for attaching alkyl and acyl substituents to an aromatic ring. The reduction of the resulting ketone to an alkane can be achieved through methods like the Clemmensen reduction, first reported by Erik Christian Clemmensen in 1913, or the Wolff-Kishner reduction, discovered independently by Nikolai Kischner in 1911 and Ludwig Wolff in 1912.[1][2][3][4] The synthesis of this compound is a straightforward application of this acylation-reduction sequence.

Physicochemical and Spectroscopic Data

The following tables summarize the known and predicted physicochemical and spectroscopic data for this compound and its synthetic precursor, 1-(4-iodophenyl)heptan-1-one.

Table 1: Physicochemical Properties

PropertyThis compound1-(4-iodophenyl)heptan-1-one
CAS Number 131894-91-235825-63-9 (predicted)
Molecular Formula C₁₃H₁₉IC₁₃H₁₇IO
Molecular Weight 302.19 g/mol 316.18 g/mol
Boiling Point 165 °C @ 10 mmHgNot available
Refractive Index 1.5450-1.5490 @ 20 °CNot available
Appearance Clear colorless to yellow liquidPredicted to be a solid

Table 2: Predicted Spectroscopic Data

Data TypeThis compound1-(4-iodophenyl)heptan-1-one
¹H NMR (CDCl₃) δ ~7.6 (d, 2H), ~7.0 (d, 2H), ~2.5 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 3H)δ ~7.8 (d, 2H), ~7.7 (d, 2H), ~2.9 (t, 2H), ~1.7 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃) δ ~142, ~137, ~130, ~91, ~36, ~32, ~31, ~29, ~29, ~23, ~14δ ~200, ~138, ~137, ~130, ~101, ~39, ~32, ~29, ~24, ~23, ~14
IR (cm⁻¹) ~3050 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1480 (Ar C=C), ~1000 (C-I)~3050 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1680 (C=O), ~1580 (Ar C=C), ~1000 (C-I)
Mass Spec (m/z) 302 (M⁺), 205 (M-C₇H₁₅)⁺, 91 (C₇H₇)⁺316 (M⁺), 301 (M-CH₃)⁺, 204 (I-C₆H₄-C=O)⁺, 127 (I)⁺

Synthesis of this compound

The most logical and efficient synthesis of this compound involves a two-step process:

  • Friedel-Crafts Acylation: Iodobenzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-(4-iodophenyl)heptan-1-one.

  • Reduction: The carbonyl group of 1-(4-iodophenyl)heptan-1-one is reduced to a methylene group to yield the final product, this compound. This can be achieved via a Clemmensen or Wolff-Kishner reduction.

Experimental Workflow

Synthesis_Workflow Iodobenzene Iodobenzene Acylation Friedel-Crafts Acylation Iodobenzene->Acylation HeptanoylChloride Heptanoyl Chloride HeptanoylChloride->Acylation AlCl3 AlCl₃ AlCl3->Acylation Catalyst Intermediate 1-(4-iodophenyl)heptan-1-one Acylation->Intermediate Reduction Reduction (Clemmensen or Wolff-Kishner) Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic pathway for this compound.

Step 1: Friedel-Crafts Acylation of Iodobenzene

Reaction:

Iodobenzene + Heptanoyl Chloride --(AlCl₃)--> 1-(4-iodophenyl)heptan-1-one

Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane. The flask is cooled in an ice-water bath.

  • Addition of Reactants: A solution of iodobenzene (1.0 equivalent) and heptanoyl chloride (1.05 equivalents) in dry dichloromethane is added dropwise to the stirred suspension of aluminum chloride over 30 minutes. The temperature should be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Step 2: Reduction of 1-(4-iodophenyl)heptan-1-one

Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

Reaction:

1-(4-iodophenyl)heptan-1-one --(Zn(Hg), HCl)--> this compound

Protocol:

  • Preparation of Zinc Amalgam: Zinc metal is amalgamated by stirring with a dilute solution of mercuric chloride for a few minutes, followed by decanting the solution and washing the zinc with water.

  • Reaction Setup: The amalgamated zinc is placed in a round-bottom flask equipped with a reflux condenser. A solution of 1-(4-iodophenyl)heptan-1-one in a solvent such as toluene is added, followed by concentrated hydrochloric acid.

  • Reaction: The mixture is heated to reflux with vigorous stirring. Additional portions of hydrochloric acid may be added during the reaction to maintain a strongly acidic environment. The reaction is typically complete within 4-8 hours and can be monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is decanted from the remaining zinc. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Reaction:

1-(4-iodophenyl)heptan-1-one --(H₂NNH₂, KOH, heat)--> this compound

Protocol:

  • Reaction Setup: 1-(4-iodophenyl)heptan-1-one, hydrazine hydrate (excess), and potassium hydroxide are placed in a round-bottom flask with a high-boiling solvent such as diethylene glycol. The flask is fitted with a reflux condenser.

  • Hydrazone Formation: The mixture is heated to a temperature that allows for the formation of the hydrazone, typically around 100-130 °C, for 1-2 hours. Water formed during this step is then removed by distillation.

  • Decomposition: The temperature is then raised to around 180-200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is continued until the gas evolution ceases (typically 3-5 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable solvent like ether or hexane. The combined organic layers are washed with dilute hydrochloric acid (to remove any remaining hydrazine) and then with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

Logical Relationships in Synthesis

Logical_Relationships cluster_acylation Friedel-Crafts Acylation cluster_reduction Carbonyl Reduction Iodobenzene Iodobenzene (Nucleophile) AcyliumIon Heptanoyl Acylium Ion (Electrophile) Iodobenzene->AcyliumIon Attacks Ketone 1-(4-iodophenyl)heptan-1-one AcyliumIon->Ketone Forms HeptanoylChloride Heptanoyl Chloride AlCl3 AlCl₃ (Lewis Acid) HeptanoylChloride->AlCl3 Reacts with AlCl3->AcyliumIon Generates Ketone_redux 1-(4-iodophenyl)heptan-1-one Clemmensen Clemmensen Reduction (Acidic) Ketone_redux->Clemmensen WolffKishner Wolff-Kishner Reduction (Basic) Ketone_redux->WolffKishner FinalProduct This compound Clemmensen->FinalProduct WolffKishner->FinalProduct

Caption: Key chemical transformations and choices in the synthesis.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The iodo-substituent is particularly useful for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The heptyl chain provides lipophilicity, which can be a desirable property in the design of bioactive molecules and liquid crystals. Researchers in drug discovery may use this compound as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

While the discovery of this compound is not a historically documented event, its synthesis is a clear illustration of the power and predictability of fundamental organic reactions. This guide provides researchers with a comprehensive overview of a logical synthetic route, detailed experimental protocols, and essential physicochemical data. The information presented herein should facilitate the preparation and utilization of this compound in various research and development endeavors.

References

A Technical Guide to the Purity and Assay of Commercial 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for commercially available 1-Heptyl-4-iodobenzene. It is designed to assist researchers, scientists, and drug development professionals in understanding the quality attributes of this compound and to provide detailed methodologies for its analysis.

Commercial Purity Specifications

This compound is available from various chemical suppliers, typically with a purity of 98% or greater. The most common analytical method cited for assay determination is gas chromatography (GC). Below is a summary of quantitative data from prominent suppliers.

SupplierProduct NumberStated PurityAssay MethodAdditional Information
Thermo Scientific Chemicals H2701798%GC (≥97.5%)Refractive Index: 1.5450-1.5490
Fisher Scientific 1500164698%Not Specified-
Santa Cruz Biotechnology sc-224457Not SpecifiedNot SpecifiedRefer to Certificate of Analysis

Analytical Methodologies for Quality Control

The quality control of this compound relies on a combination of chromatographic and spectroscopic techniques to determine purity, identify impurities, and confirm the chemical structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay

Gas chromatography is the industry standard for determining the purity of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), this technique allows for both quantification and identification of the main component and any potential impurities.

Representative Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio)

    • Temperature: 280 °C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp Rate: 15 °C/min to 280 °C

    • Final Temperature: 280 °C, hold for 10 minutes

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

  • Mass Spectrometer (for identification):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Two doublets in the range of δ 6.8-7.8 ppm, corresponding to the four protons on the benzene ring. The characteristic splitting pattern will be an AA'BB' system.

  • Alkyl Chain Protons:

    • A triplet at approximately δ 2.5-2.7 ppm, corresponding to the two protons of the methylene group attached to the benzene ring (-CH₂-Ar).

    • Multiplets in the range of δ 1.2-1.6 ppm, corresponding to the protons of the other methylene groups in the heptyl chain.

    • A triplet at approximately δ 0.8-0.9 ppm, corresponding to the three protons of the terminal methyl group (-CH₃).

Potential Impurities

The most common synthetic route to this compound is the Friedel-Crafts alkylation of iodobenzene with a heptylating agent (e.g., 1-chloroheptane or 1-heptene) in the presence of a Lewis acid catalyst.[1][2] This synthesis can lead to several potential impurities:

  • Isomeric Products: Ortho- and meta-heptyl-iodobenzene are possible isomers that can be formed during the alkylation reaction.

  • Polyalkylated Products: Di- and tri-heptyl-iodobenzene can be formed if the reaction is not carefully controlled.

  • Unreacted Starting Materials: Residual iodobenzene may be present in the final product.

  • Rearranged Alkyl Chains: Although less likely with a primary alkylating agent, rearrangement of the heptyl carbocation could lead to branched-chain isomers.[2]

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

QC_Workflow cluster_0 Incoming Material cluster_1 Initial Inspection cluster_2 Analytical Testing cluster_3 Data Review & Decision raw_material Receipt of This compound visual_inspection Visual Inspection (Color, Clarity) raw_material->visual_inspection gc_ms GC-MS Analysis (Purity Assay & Impurity ID) visual_inspection->gc_ms nmr NMR Spectroscopy (Structural Confirmation) visual_inspection->nmr ftir FTIR Spectroscopy (Functional Group ID) visual_inspection->ftir data_review Data Review and Specification Comparison gc_ms->data_review nmr->data_review ftir->data_review decision Release or Reject data_review->decision

Caption: Quality control workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for 1-Heptyl-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-heptyl-4-iodobenzene in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document includes detailed experimental protocols, a summary of reaction conditions from analogous systems, and potential applications of the resulting 4-heptylbiphenyl derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] this compound is a valuable building block in this reaction, as the resulting 4-heptyl-1,1'-biphenyl core can be found in various biologically active molecules and liquid crystals.[2][3] The high reactivity of the carbon-iodine bond in aryl iodides makes them excellent substrates for this palladium-catalyzed reaction, often proceeding under mild conditions with high yields.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (4-heptyl-1,1'-biphenyl), regenerating the palladium(0) catalyst.[5]

Data Presentation: Reaction Conditions for Analogous Suzuki-Miyaura Couplings

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported, the following tables summarize typical reaction conditions and yields for structurally similar aryl iodides. This data provides a strong foundation for developing a robust protocol for this compound.

Table 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid [6]

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd/C (1.4)K₂CO₃DMFReflux (Microwave)0.541-61
Pd/C (1.4)K₂CO₃DMFReflux (Microwave)0.7553-60
Pd/C (1.4)K₂CO₃DMFReflux (Microwave)1.074-83
Pd/C (1.4)K₂CO₃DMFReflux (Microwave)1.578-92

Table 2: Suzuki-Miyaura Coupling of Various Aryl Iodides with Arylboronic Acids

Aryl IodideCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Iodobenzoic acid(3-propionamidophenyl)boronic acidNa₂PdCl₄/PPh₂PhSO₃Na (1)K₂CO₃Water702494[7]
4-MethyliodobenzenePhenylboronic acidPd(OAc)₂/PCy₃·HBF₄ (0.2)Cs₂CO₃Toluene/Water80293[8]
IodobenzenePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Benzene/WaterReflux1-[9]
4-BromotoluenePhenylboronic acidPd(OAc)₂/PPh₃ (2)K₂CO₃Toluene/Water904-6-[10]

Experimental Protocols

The following protocols are adapted from established procedures for similar aryl iodides and provide a reliable starting point for the Suzuki-Miyaura coupling of this compound.[6][10]

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of 4-methoxybiphenyl using microwave heating, which can significantly reduce reaction times.[6]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 - 1.5 mmol)

    • Palladium on carbon (10 wt%, 1-2 mol% Pd)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • N,N-Dimethylformamide (DMF) (8-10 mL)

    • Microwave reactor vials

    • Magnetic stir bars

  • Procedure:

    • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and 10% Pd/C (1.4 mol% of Pd).

    • Add DMF (8 mL) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to reflux under microwave irradiation for a designated time (e.g., 30-90 minutes). The optimal time should be determined by monitoring the reaction progress.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-heptyl-1,1'-biphenyl derivative.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is a standard method using conventional heating.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (10 mL)

    • Deionized water (2 mL)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stir bar

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add toluene (10 mL) and deionized water (2 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-heptyl-1,1'-biphenyl derivative.

Potential Applications in Drug Development and Materials Science

Furthermore, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile is a well-known liquid crystal, highlighting the potential of 4-heptylbiphenyl derivatives in materials science, particularly in the development of liquid crystal displays (LCDs) and other optoelectronic devices.[3]

Mandatory Visualizations

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide This compound (R-X) ArylHalide->OxAdd PdII_Intermediate R-Pd(II)Ln-X OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Organoboron Arylboronic Acid (Ar-B(OH)2) Organoboron->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation PdII_Diorgano R-Pd(II)Ln-Ar Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product 4-Heptyl-1,1'-biphenyl (R-Ar) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Combine Reactants (this compound, Arylboronic acid, Catalyst, Base, Solvent) Reaction Reaction (Heating: Conventional or Microwave) Start->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Filtration, Extraction, Drying) Monitoring->Workup Proceed if complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product (4-Heptyl-1,1'-biphenyl) Characterization->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Heck Reaction of 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction facilitates the coupling of an unsaturated halide (or triflate) with an alkene to yield a substituted alkene. Its significance in organic synthesis, particularly in the pharmaceutical and materials science industries, is underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings. The Heck reaction offers a versatile methodology for the synthesis of complex organic molecules, including biologically active compounds and functional materials.

This document provides a detailed protocol for the Heck reaction using 1-Heptyl-4-iodobenzene as the aryl halide substrate. Aryl iodides are highly reactive substrates in the Heck reaction, often allowing for milder reaction conditions. The protocol will detail the coupling of this compound with a generic acrylate ester, a common coupling partner in this reaction.

Reaction Scheme

Data Presentation

The following tables summarize typical reaction conditions and yields for Heck reactions involving aryl iodides and acrylates, which can be adapted for the specific case of this compound.

Table 1: Catalyst, Base, and Solvent Screening for the Heck Reaction of Aryl Iodides with Acrylates

EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂Et₃NDMF100High
2Pd(OAc)₂NaOAcNMP120Moderate-High
3PdCl₂K₂CO₃DMA110High
4Pd(PPh₃)₄Et₃NToluene110Moderate
5Pd(OAc)₂ / PPh₃Na₂CO₃Acetonitrile80Moderate

Table 2: Influence of Reactant Ratios on Yield

EntryAryl Iodide (equiv.)Acrylate (equiv.)Base (equiv.)Catalyst (mol%)Yield (%)
11.01.21.51-5Variable
21.01.52.01-5Often Improved
31.21.01.51-5Variable

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of this compound with an acrylate ester (e.g., ethyl acrylate).

Materials:

  • This compound

  • Ethyl acrylate (or other acrylate ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (optional, but recommended)

  • Triethylamine (Et₃N) (or another suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) (or another suitable solvent)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%).

    • If using a phosphine ligand, add triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

    • Add this compound (1.0 mmol, 1.0 equiv.).

    • Add anhydrous DMF (e.g., 5 mL) to dissolve the solids.

  • Reagent Addition:

    • To the stirred solution, add triethylamine (e.g., 1.5 mmol, 1.5 equiv.).

    • Add the acrylate ester (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted cinnamate ester.

Safety Precautions:

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Bases like triethylamine are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed under an inert atmosphere to prevent the deactivation of the catalyst.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Complex [Ar-Pd(II)L₂(alkene)]⁺I⁻ Alkene_Coord->PdII_Complex Mig_Ins Migratory Insertion PdII_Complex->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-I Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_Hydride H-Pd(II)L₂-I Beta_Elim->PdII_Hydride Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Base-H⁺ + I⁻

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

Experimental_Workflow Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Reagents Add Pd Catalyst, Ligand (optional), and this compound Setup->Reagents Solvent Add Anhydrous Solvent (e.g., DMF) Reagents->Solvent Base_Alkene Add Base (e.g., Et₃N) and Acrylate Ester Solvent->Base_Alkene Reaction Heat and Stir (e.g., 100 °C) Base_Alkene->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Workup: Cool, Dilute, Wash, Dry, Concentrate Monitoring->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the Heck reaction.

Application Note: Sonogashira Coupling of 1-Heptyl-4-iodobenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This application note provides a detailed protocol for the palladium and copper co-catalyzed Sonogashira coupling of 1-heptyl-4-iodobenzene with various terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high yields.[1][2] This document outlines the catalytic cycle, representative reaction conditions, and a step-by-step experimental procedure, making it an essential guide for the synthesis of substituted alkynes used in pharmaceuticals, natural products, and advanced materials.[2][3]

General Reaction Scheme

The reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

Scheme 1: Sonogashira coupling of this compound.

Caption: Figure 1. Dual Catalytic Cycle of the Sonogashira Reaction.

Mechanism Description:

  • Palladium Cycle : The active Pd(0) catalyst (A) undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex (B). [2]2. Copper Cycle : Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of a base to generate a highly reactive copper(I) acetylide intermediate (F). [4]3. Transmetalation : The acetylide group is transferred from the copper acetylide (F) to the palladium(II) complex (B), forming a new diorganopalladium(II) complex (C) and regenerating the copper(I) catalyst. [2]4. Reductive Elimination : The diorganopalladium(II) complex (C) undergoes reductive elimination to yield the final coupled product (aryl-alkyne) and regenerate the active Pd(0) catalyst (A), which re-enters the catalytic cycle. [2][5]

Application Data: Coupling with Various Alkynes

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with representative terminal alkynes. Yields are for isolated products after purification.

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2) / CuI (4)Triethylamine (3)THF25 (RT)4>95
21-HexynePd(PPh₃)₄ (1.5) / CuI (3)Diisopropylamine (2.5)Toluene506~92
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4) / CuI (4)Triethylamine (3)DMF25 (RT)3>95
44-EthynyltoluenePd(PPh₃)₂Cl₂ (2) / CuI (4)Triethylamine (3)THF/H₂O (4:1)605~94
51-HeptynePd(PPh₃)₄ (1.5) / CuI (3)Piperidine (2.5)Acetonitrile406~93

Note: Conditions are generalized and may require optimization for specific substrates and scales. Data is representative for aryl iodides. [2][6]

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with phenylacetylene (Table 1, Entry 1).

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 equiv), freshly distilled

  • Anhydrous tetrahydrofuran (THF), 5-10 mL

  • Inert gas (Argon or Nitrogen)

  • Reagents for workup and purification (e.g., diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Equipment:

  • Dry Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles for liquid transfer

  • Inert gas line (manifold or balloon)

  • TLC plates for reaction monitoring

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. [4]3. Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by triethylamine (3.0 mmol) via syringe. Stir the resulting suspension for 5-10 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe over 2-3 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. [3]Monitor the progress by Thin-Layer Chromatography (TLC) or GC/MS until the starting aryl iodide is completely consumed (typically 2-6 hours).

  • Workup: Upon completion, cool the mixture to room temperature if heated. Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). [4]7. Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts. Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove copper salts) and brine. [2][4]9. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1-(4-heptylphenyl)-2-phenylethyne.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Experimental_Workflow start Start setup 1. Reaction Setup (Add Solids to Flask) start->setup inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_liquids 3. Add Anhydrous Solvent & Base inert->add_liquids add_alkyne 4. Add Terminal Alkyne (Dropwise) add_liquids->add_alkyne react 5. Stir Reaction (Room Temp or Heat) add_alkyne->react monitor 6. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 7. Quench & Workup (Dilute, Filter, Wash) monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end caption Figure 2. Step-by-step experimental workflow for Sonogashira coupling.

Caption: Figure 2. Step-by-step experimental workflow.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts can be toxic and pyrophoric. Handle with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Amines such as triethylamine and piperidine are corrosive and have strong odors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Liquid Crystals from 1-Heptyl-4-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of calamitic (rod-shaped) liquid crystals derived from 1-heptyl-4-iodobenzene. The protocols focus on two robust and widely used palladium-catalyzed cross-coupling reactions: the Suzuki coupling for the formation of biphenyl cores and the Sonogashira coupling for the synthesis of tolane (diphenylacetylene) cores. These methods offer a versatile pathway to a wide range of liquid crystalline materials with tunable mesomorphic properties.

Introduction to Liquid Crystal Synthesis

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals. The synthesis of liquid crystalline materials, or mesogens, typically involves the creation of molecules with an anisotropic geometry, usually consisting of a rigid core and one or more flexible terminal chains. The this compound scaffold is an excellent starting material, providing a flexible seven-carbon alkyl chain and a reactive aryl iodide handle for the construction of the rigid core.

The Suzuki and Sonogashira reactions are powerful tools for C-C bond formation in organic synthesis.[1][2] The Suzuki coupling utilizes an organoboron reagent and an organohalide, while the Sonogashira coupling involves a terminal alkyne and an organohalide.[1][3] Both reactions are catalyzed by palladium complexes and are known for their high yields and tolerance of a wide variety of functional groups.[1][2]

Data Presentation: Properties of Synthesized Liquid Crystals

The following table summarizes the key quantitative data for two representative liquid crystals synthesized from this compound derivatives.

Compound NameStructureSynthetic MethodYield (%)Crystal to Nematic Transition (T_Cr-N_)Nematic to Isotropic Transition (T_N-I_)
4-Heptyl-4'-cyanobiphenyl (7CB)C7H15-Ph-Ph-CNSuzuki Coupling~85-95%27.0 °C45.0 °C
4-Heptyl-4'-cyanotolaneC7H15-Ph-C≡C-Ph-CNSonogashira Coupling~80-90%54.0 °C67.0 °C

Note: Yields and transition temperatures are approximate and can vary based on reaction scale, purity of reagents, and analytical technique.

Experimental Protocols

Protocol 1: Synthesis of 4-Heptyl-4'-cyanobiphenyl (7CB) via Suzuki Coupling

This protocol details the synthesis of the well-characterized nematic liquid crystal 4-heptyl-4'-cyanobiphenyl (7CB).

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add toluene and deionized water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of celite, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield 4-heptyl-4'-cyanobiphenyl as a white solid.

Protocol 2: Synthesis of 4-Heptyl-4'-cyanotolane via Sonogashira Coupling

This protocol describes the synthesis of a tolane-based liquid crystal, which typically exhibits higher transition temperatures than its biphenyl analogue.

Materials:

  • This compound

  • 4-Ethynylbenzonitrile

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: To a dry, two-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), 4-ethynylbenzonitrile (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Base Addition: Add anhydrous THF and triethylamine via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (around 65 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Dilute the filtrate with diethyl ether and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) followed by recrystallization from ethanol to obtain 4-heptyl-4'-cyanotolane as a crystalline solid.

Characterization of Liquid Crystals

The synthesized compounds should be characterized to confirm their structure and determine their liquid crystalline properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized molecules.

  • Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to determine the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and the associated enthalpy changes.[4][5]

  • Polarized Optical Microscopy (POM): POM is a crucial technique for identifying liquid crystalline phases by observing the unique textures they form when viewed between crossed polarizers.[6][7] Nematic phases, for instance, often exhibit a characteristic Schlieren texture.[6]

Visualized Workflows

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid 4-Cyanophenylboronic acid->Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition K2CO3 K2CO3 Reaction Setup->K2CO3 Inert Atmosphere Inert Atmosphere Catalyst Addition->Inert Atmosphere Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3 Catalyst Addition->Pd(OAc)2 / PPh3 Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Cooling Cooling Heating & Stirring->Cooling Extraction Extraction Cooling->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization 4-Heptyl-4'-cyanobiphenyl (7CB) 4-Heptyl-4'-cyanobiphenyl (7CB) Recrystallization->4-Heptyl-4'-cyanobiphenyl (7CB)

Caption: Suzuki Coupling Workflow for 4-Heptyl-4'-cyanobiphenyl.

Sonogashira_Coupling_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup 4-Ethynylbenzonitrile 4-Ethynylbenzonitrile 4-Ethynylbenzonitrile->Reaction Setup Catalyst Addition Catalyst Addition Reaction Setup->Catalyst Addition Inert Atmosphere Inert Atmosphere Catalyst Addition->Inert Atmosphere Pd(PPh3)2Cl2 / CuI Pd(PPh3)2Cl2 / CuI Catalyst Addition->Pd(PPh3)2Cl2 / CuI Solvent & Base Addition Solvent & Base Addition Inert Atmosphere->Solvent & Base Addition Heating & Stirring Heating & Stirring Solvent & Base Addition->Heating & Stirring Triethylamine Triethylamine Solvent & Base Addition->Triethylamine Cooling Cooling Heating & Stirring->Cooling Filtration Filtration Cooling->Filtration Extraction Extraction Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography 4-Heptyl-4'-cyanotolane 4-Heptyl-4'-cyanotolane Column Chromatography->4-Heptyl-4'-cyanotolane

Caption: Sonogashira Coupling Workflow for 4-Heptyl-4'-cyanotolane.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of various organic compounds using 1-heptyl-4-iodobenzene as a key building block. The protocols are based on established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are indispensable in modern organic synthesis and drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a class of powerful chemical reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organohalide (or triflate) with an organometallic or organic nucleophile in the presence of a palladium catalyst and a base. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. The versatility and functional group tolerance of these reactions have made them a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2][3][4]

This compound is a valuable substrate for these reactions due to the presence of the reactive carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst. The long heptyl chain provides solubility in organic solvents and can be a key structural motif in various target molecules, including liquid crystals, organic electronics, and pharmaceutical compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[2] This reaction is widely used for the synthesis of biaryl compounds.

Experimental Protocol: Synthesis of 4-Heptyl-1,1'-biphenyl

This protocol describes the synthesis of 4-heptyl-1,1'-biphenyl via the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) to afford the pure 4-heptyl-1,1'-biphenyl.

Data Presentation
Reactant AReactant BCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
This compoundPhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene/Water100>90
This compound4-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₂CO₃ (2)Dioxane/Water100>95

Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Phenylboronic acid Base (K3PO4) B Add Catalyst and Ligand: Pd(OAc)2 PCy3 A->B C Inert Atmosphere: Evacuate and backfill with Argon B->C D Add Solvents: Toluene Water C->D E Heat and Stir: 100 °C, 12-24 h D->E F Monitor Progress: TLC or GC-MS E->F G Cool to RT F->G H Extraction: Ethyl acetate, Water, Brine G->H I Dry and Concentrate H->I J Purification: Column Chromatography I->J K 4-Heptyl-1,1'-biphenyl J->K

Caption: Suzuki-Miyaura Coupling Workflow.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base.[3][4] It is a powerful method for the synthesis of substituted alkenes.

Experimental Protocol: Synthesis of 1-Heptyl-4-styrylbenzene

This protocol describes the synthesis of 1-heptyl-4-styrylbenzene via the Heck reaction of this compound with styrene.

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add N,N-dimethylformamide (DMF, 4 mL), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield 1-heptyl-4-styrylbenzene.

Data Presentation
Reactant AReactant BCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
This compoundStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (2)DMF100>85
This compoundn-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃ (1.5)DMAc120>80

Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Styrene Base (Et3N) B Add Catalyst and Ligand: Pd(OAc)2 P(o-tol)3 A->B C Add Solvent: DMF B->C D Seal and Heat: 100 °C, 8-16 h C->D E Monitor Progress: TLC or GC-MS D->E F Cool to RT E->F G Extraction: Ethyl acetate, Water, Brine F->G H Dry and Concentrate G->H I Purification: Column Chromatography H->I J 1-Heptyl-4-styrylbenzene I->J

Caption: Heck Reaction Workflow.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] It employs a palladium catalyst and a copper co-catalyst.

Experimental Protocol: Synthesis of 1-Heptyl-4-(phenylethynyl)benzene

This protocol details the synthesis of 1-heptyl-4-(phenylethynyl)benzene via the Sonogashira coupling of this compound and phenylacetylene.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion (typically 2-6 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes) to obtain 1-heptyl-4-(phenylethynyl)benzene.

Data Presentation
Reactant AReactant BPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THFRT>90
This compound1-OctynePd(PPh₃)₄ (1.5)CuI (3)DIPA (2)Toluene50>85

Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Phenylacetylene Base (Et3N) B Add Catalysts: PdCl2(PPh3)2 CuI A->B C Inert Atmosphere: Argon B->C D Add Solvent: THF C->D E Stir at RT: 2-6 h D->E F Monitor Progress: TLC E->F G Quench Reaction: aq. NH4Cl F->G H Extraction: Ethyl acetate G->H I Dry and Concentrate H->I J Purification: Column Chromatography I->J K 1-Heptyl-4-(phenylethynyl)benzene J->K

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[1][7][8] This reaction is a powerful tool for the synthesis of arylamines.

Experimental Protocol: Synthesis of N-Butyl-4-heptylaniline

This protocol outlines the synthesis of N-butyl-4-heptylaniline via the Buchwald-Hartwig amination of this compound with n-butylamine.

Reaction Scheme:

Materials:

  • This compound

  • n-Butylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) followed by n-butylamine (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate) to obtain N-butyl-4-heptylaniline.

Data Presentation
Reactant AReactant BPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
This compoundn-ButylaminePd₂(dba)₃ (1)XPhos (2.4)NaOt-Bu (1.4)Toluene100>90
This compoundMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane110>85

Yields are representative and may vary depending on the specific reaction conditions and scale.

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound n-Butylamine Base (NaOtBu) B Add Catalyst and Ligand: Pd2(dba)3 XPhos A->B C Inert Atmosphere: Argon B->C D Add Solvent: Toluene C->D E Heat and Stir: 100 °C, 4-12 h D->E F Monitor Progress: TLC or LC-MS E->F G Cool to RT F->G H Filter through Celite G->H I Extraction: Ethyl acetate, Water, Brine H->I J Dry and Concentrate I->J K Purification: Column Chromatography J->K L N-Butyl-4-heptylaniline K->L

Caption: Buchwald-Hartwig Amination Workflow.

References

Application Notes and Protocols for the Formation of 4-Heptylphenylmagnesium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research Laboratories

Abstract

This document provides a comprehensive protocol for the formation of the Grignard reagent, 4-heptylphenylmagnesium iodide, from 1-heptyl-4-iodobenzene. Detailed methodologies for the reaction setup, execution, and quantitative analysis of the Grignard reagent concentration are presented. Furthermore, this application note discusses the utility of this organometallic intermediate in the synthesis of complex organic molecules, with a specific focus on its potential application in the synthesis of drug molecules such as Tamoxifen, a selective estrogen receptor modulator.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of an organic halide with magnesium metal in an ethereal solvent results in the formation of the corresponding Grignard reagent.[2] Aryl Grignard reagents are particularly valuable intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals.[2] The reactivity of the organic halide in Grignard formation follows the order I > Br > Cl.[1]

This compound is a suitable precursor for the formation of a Grignard reagent that can serve as a key building block in the synthesis of molecules with long alkyl chains attached to an aromatic ring. Such structural motifs are common in various biologically active compounds. This application note provides a detailed protocol for the preparation of 4-heptylphenylmagnesium iodide and discusses its application in the synthesis of Tamoxifen, a widely used drug in the treatment of breast cancer.[3][4]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Magnesium turnings≥99.5%Commercially Available
IodineACS ReagentCommercially Available
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeCommercially Available
Anhydrous Diethyl Ether≥99.7%, inhibitor-freeCommercially Available
Iodine (for titration)ACS ReagentCommercially Available
Lithium Chloride (for titration)Anhydrous, ≥99%Commercially Available
Standardized solution of sec-butanol in xylene1.0 MCommercially Available
1,10-PhenanthrolineIndicator GradeCommercially Available
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Syringes and needles, oven-dried

  • Schlenk line (optional, but recommended for rigorous anhydrous conditions)

Formation of 4-Heptylphenylmagnesium Iodide

Anhydrous conditions are critical for the success of this reaction. All glassware should be thoroughly flame-dried under an inert atmosphere before use.

  • Magnesium Activation:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents).

    • Assemble the glassware and flush the system with a slow stream of inert gas (N₂ or Ar).

    • Add a single crystal of iodine to the flask containing the magnesium turnings.[5]

    • Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the surface of the magnesium, imparting a slight purple or brown color. The disappearance of the iodine color upon addition of the aryl halide solution is an indicator of reaction initiation.[6]

  • Reaction Initiation and Execution:

    • Allow the flask to cool to room temperature.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion (~10%) of the this compound solution to the activated magnesium turnings.

    • The reaction is initiated when a color change is observed (the iodine color fades), and the solution becomes cloudy and may begin to gently reflux.[5] If the reaction does not start, gentle warming with a heating mantle or sonication may be applied.

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The final solution should appear as a cloudy, grayish-brown mixture.

Quantitative Analysis of Grignard Reagent Concentration

The concentration of the newly formed Grignard reagent should be determined before use in subsequent reactions. Titration is a common and reliable method.

  • Titration against Iodine (Knochel's Method):

    • To a flame-dried vial flushed with inert gas, add a precisely weighed amount of iodine.

    • Dissolve the iodine in a solution of anhydrous lithium chloride in THF (0.5 M).

    • Cool the iodine solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent solution dropwise via a syringe until the brown color of the iodine disappears and the solution becomes colorless or light yellow.[7]

    • The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

  • Titration with a Standardized Alcohol:

    • To a flame-dried flask, add a small amount of 1,10-phenanthroline as an indicator.

    • Add a known volume of the Grignard reagent solution.

    • Titrate with a standardized solution of sec-butanol in xylene until the color of the complex between the Grignard reagent and the indicator disappears.

Data Presentation

ParameterValue/RangeNotes
Reactant Ratios
This compound1.0 eq
Magnesium1.2 eqA slight excess of magnesium is used to ensure complete reaction of the aryl iodide.
Reaction Conditions
SolventAnhydrous THF or Diethyl EtherTHF is generally preferred for aryl Grignards.
TemperatureRoom Temperature to RefluxInitiation may require gentle heating.
Reaction Time1-3 hoursMonitored by the consumption of magnesium.
Expected Yield 85-95%The formation of Grignard reagents from aryl iodides is typically high-yielding. The actual concentration should be confirmed by titration.
Titration Data (Example)
Molarity of Grignard Reagent~0.5 - 1.0 MDependent on the amount of solvent used.

Visualization of Experimental Workflow and Application

Experimental Workflow

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-dry Glassware B Activate Mg with Iodine A->B D Initiate Reaction B->D C Prepare Solution of This compound in THF C->D E Dropwise Addition (Maintain Reflux) D->E F Stir to Completion E->F G Titrate to Determine Concentration F->G H Use in Subsequent Reaction G->H

Caption: Experimental workflow for the formation and analysis of 4-heptylphenylmagnesium iodide.

Application in Drug Synthesis: Synthesis of Tamoxifen

The formation of a C-C bond is a critical step in the synthesis of many drug molecules. Aryl Grignard reagents are frequently used for this purpose. The synthesis of Tamoxifen, a selective estrogen receptor modulator, can be achieved through a pathway involving a Grignard reaction.[3][4] While the specific 4-heptylphenylmagnesium iodide is not used in the canonical synthesis of Tamoxifen, a similar aryl Grignard reagent, 4-methoxyphenylmagnesium bromide, is a key reactant. This illustrates the general applicability of such reagents in constructing complex molecular architectures.

Tamoxifen_Synthesis cluster_reactants Key Reactants cluster_synthesis Synthetic Steps cluster_product Final Product Aryl_Halide 4-Bromoanisole Grignard_Formation Grignard Reagent Formation Aryl_Halide->Grignard_Formation Mg Magnesium Mg->Grignard_Formation Ketone alpha-Ethyldezoxybenzoin Addition Nucleophilic Addition Ketone->Addition Grignard_Formation->Addition 4-Methoxyphenyl- magnesium bromide Dehydration Dehydration Addition->Dehydration Demethylation Demethylation Dehydration->Demethylation Alkylation Alkylation Demethylation->Alkylation Tamoxifen Tamoxifen Alkylation->Tamoxifen

Caption: Simplified reaction scheme for the synthesis of Tamoxifen illustrating the use of an aryl Grignard reagent.

Conclusion

The formation of 4-heptylphenylmagnesium iodide from this compound is a straightforward and high-yielding reaction, provided that stringent anhydrous conditions are maintained. The protocol outlined in this application note provides a reliable method for the preparation of this versatile Grignard reagent. The quantitative analysis of the reagent's concentration is crucial for its effective use in subsequent synthetic steps. The application of similar aryl Grignard reagents in the synthesis of complex drug molecules like Tamoxifen highlights the importance of this class of organometallic compounds in medicinal chemistry and drug development.

References

Application Notes and Protocols for C-N Coupling with 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-nitrogen (C-N) bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The arylamine moiety, in particular, is a prevalent scaffold in many biologically active compounds. This document provides detailed application notes and experimental protocols for the C-N coupling of 1-Heptyl-4-iodobenzene with various amine nucleophiles, focusing on the widely applicable Palladium-catalyzed Buchwald-Hartwig amination and the classical Copper-catalyzed Ullmann condensation. These methods offer robust and versatile strategies for the synthesis of N-(4-heptylphenyl) substituted amines.

Key Applications

The C-N coupling of this compound is instrumental in the synthesis of:

  • Novel Drug Candidates: Introducing the lipophilic heptyl group can modulate the pharmacokinetic and pharmacodynamic properties of drug molecules.

  • Organic Electronic Materials: Arylamines are common components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The heptyl chain can enhance solubility and influence thin-film morphology.

  • Liquid Crystals: The rod-like structure of this compound derivatives makes them potential precursors for liquid crystalline materials.

  • Functionalized Polymers: Incorporation of the 4-heptylphenylamine unit can impart specific properties to polymers.

Data Presentation: Comparative Overview of Catalytic Systems

The choice of the catalytic system, including the metal catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity in C-N coupling reactions. Below is a summary of representative catalytic systems and their expected performance for the coupling of this compound with a model amine, morpholine.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Buchwald-Hartwig
Pd₂(dba)₃XPhosNaOtBuToluene10012-24>90
Pd(OAc)₂BrettPhosCs₂CO₃1,4-Dioxane11018-24>85
Pd(OAc)₂RuPhosK₃PO₄t-BuOH8012>95
Ullmann Condensation
CuIL-ProlineK₂CO₃DMSO12024-4870-85
CuI1,10-PhenanthrolineK₃PO₄DMF1302475-90
Cu₂OEthylene glycolK₃PO₄Isopropanol801865-80

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline, hexylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BrettPhos, RuPhos)[4][5][6]

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)[7][8][9]

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, t-BuOH)[9][10]

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), and the phosphine ligand (0.01-0.10 mmol, 1-10 mol%).

  • Addition of Reagents: Add the base (1.2-2.0 mmol, 1.2-2.0 equiv.) to the Schlenk tube.

  • Solvent and Amine Addition: Add the anhydrous solvent (5-10 mL) followed by the amine (1.1-1.5 mmol, 1.1-1.5 equiv.).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (see table above) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-heptylphenyl) amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the copper-catalyzed C-N coupling of this compound with an amine.[11][12][13] This method is often a cost-effective alternative to palladium-catalyzed reactions.

Materials:

  • This compound

  • Amine (e.g., piperidine, imidazole)

  • Copper catalyst (e.g., CuI, Cu₂O)[14][15][16]

  • Ligand (e.g., L-Proline, 1,10-Phenanthroline)[17]

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)[11]

  • Reaction vial or flask

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the copper catalyst (0.05-0.10 mmol, 5-10 mol%), the ligand (0.10-0.20 mmol, 10-20 mol%), and the base (2.0 mmol, 2.0 equiv.).

  • Solvent and Amine Addition: Add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: Seal the vial and heat the reaction mixture in an oil bath at the specified temperature (see table above) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-heptylphenyl) amine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents: This compound, Pd Catalyst, Ligand, Base start->reagents setup Assemble Reaction in Schlenk Tube under Inert Atmosphere reagents->setup add_solv_amine Add Anhydrous Solvent and Amine setup->add_solv_amine heating Heat and Stir (80-110 °C) add_solv_amine->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Cool to RT, Dilute, Wash, Dry, and Concentrate monitoring->workup purification Flash Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig C-N coupling reaction.

CN_Coupling_Components cluster_reactants Reactants cluster_catalytic_system Catalytic System aryl_halide This compound (Aryl Halide) product N-(4-heptylphenyl) Amine (Product) aryl_halide->product C-N Bond Formation amine Amine (Nucleophile) amine->product catalyst Catalyst (Pd or Cu) catalyst->product facilitates ligand Ligand ligand->catalyst activates base Base base->product promotes solvent Solvent solvent->product enables

Caption: Logical relationship of key components in the C-N coupling reaction.

References

Application Notes and Protocols for the Use of 1-Heptyl-4-iodobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Heptyl-4-iodobenzene (CAS 131894-91-2) is a versatile aromatic building block crucial for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Its structure, featuring a heptyl chain and a reactive iodine atom on a benzene ring, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon bonds to form biaryl and aryl-alkyne scaffolds, which are prevalent in many pharmacologically active compounds.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in synthesizing key pharmaceutical intermediates via Suzuki-Miyaura and Sonogashira coupling reactions.

Key Applications

The primary utility of this compound lies in its role as a precursor in reactions that form larger, more complex aromatic systems. The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) catalysts, initiating the catalytic cycles of several cross-coupling reactions.[2]

  • Suzuki-Miyaura Coupling: This reaction is widely used to synthesize biaryl compounds by coupling an organoboron reagent with an organohalide.[4][5] Using this compound, researchers can synthesize a variety of 4-heptylbiphenyl derivatives. Biphenyl moieties are common structural motifs in pharmaceuticals, exhibiting a range of biological activities.[2][3]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] It allows for the synthesis of substituted diphenylacetylene derivatives from this compound, which can serve as intermediates for various therapeutic agents.

While this compound is well-known in the synthesis of liquid crystals like 4'-Heptyl-4-biphenylcarbonitrile (7CB)[8][9], the synthetic strategies are directly transferable to the creation of pharmaceutical intermediates. The resulting 4-heptylbiphenyl core can be further functionalized to develop compounds with desired pharmacological profiles.

Experimental Protocols

Protocol 1: Synthesis of a 4-Heptylbiphenyl Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-cyanophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water, deionized

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol (10 mL) to the flask.

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of the toluene/ethanol solvent mixture.

  • Reaction Initiation: Add the catalyst solution to the reaction flask.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-heptylbiphenyl derivative.

Data Presentation: Suzuki-Miyaura Coupling

ParameterValueReference
Reactants This compound, Arylboronic acidGeneral Suzuki-Miyaura Protocol
Catalyst System Pd(OAc)₂ / PPh₃[5]
Base K₂CO₃[10]
Solvent Toluene/Ethanol[11]
Temperature 80-90 °C[11]
Reaction Time 12-24 hoursGeneral Protocol
Typical Yield 85-95%Based on similar reported reactions
Characterization ¹H NMR, ¹³C NMR, Mass SpectrometryStandard analytical techniques
Protocol 2: Synthesis of a 4-Heptyl-phenylethynyl Intermediate via Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane for chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.04 mmol).

  • Solvent and Base: Add anhydrous THF (10 mL) and triethylamine (5 mL). Stir the mixture to dissolve the catalysts.

  • Reactant Addition: Add this compound (1.0 mmol) followed by the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent in vacuo.

  • Chromatography: Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane) to obtain the pure product.

Data Presentation: Sonogashira Coupling

ParameterValueReference
Reactants This compound, Terminal AlkyneGeneral Sonogashira Protocol
Catalyst System Pd(PPh₃)₂Cl₂ / CuI[6][7]
Base Triethylamine (TEA)[12]
Solvent Tetrahydrofuran (THF)[13]
Temperature Room Temperature[6]
Reaction Time 8-16 hoursGeneral Protocol
Typical Yield 80-92%Based on similar reported reactions
Characterization ¹H NMR, ¹³C NMR, IR, Mass SpectrometryStandard analytical techniques

Visualizations

Diagrams of Synthetic Pathways and Workflows

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base (K2CO3) Heating Heat to 80-90°C (12-24h under N2) Reactants->Heating Add Catalyst & Solvents Solvent Toluene/Ethanol Catalyst Pd(OAc)2 + PPh3 Quench Cool & Add H2O Heating->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over MgSO4 & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Heptylbiphenyl Derivative Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Catalysts Pd(PPh3)2Cl2 + CuI Stirring Stir at RT (8-16h) Catalysts->Stirring Add Solvents, Base & Reactants Reagents This compound + Terminal Alkyne Reagents->Stirring SolventBase THF + Triethylamine SolventBase->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 4-Heptyl-phenylethynyl Derivative Purify->Product

Caption: Workflow for Sonogashira Coupling.

Pharmaceutical_Intermediates cluster_coupling Cross-Coupling Reactions cluster_intermediates Core Scaffolds cluster_pharma Potential Pharmaceutical Applications Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Biphenyl 4-Heptylbiphenyl Scaffold Suzuki->Biphenyl Arylalkyne 4-Heptyl-arylalkyne Scaffold Sonogashira->Arylalkyne AntiInflammatory Anti-inflammatory Biphenyl->AntiInflammatory Further Functionalization Anticancer Anticancer Biphenyl->Anticancer Further Functionalization Antiviral Antiviral Arylalkyne->Antiviral Further Functionalization CNS_Agents CNS Agents Arylalkyne->CNS_Agents Further Functionalization

Caption: Pathway to Pharmaceutical Intermediates.

References

Application of 1-Heptyl-4-iodobenzene in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptyl-4-iodobenzene is a versatile aromatic building block with significant applications in the field of materials science, particularly in the synthesis of liquid crystals and other advanced organic materials. Its molecular structure, featuring a rigid phenyl ring, a reactive iodine substituent, and a flexible heptyl chain, makes it an ideal precursor for designing molecules with specific mesomorphic, optical, and electronic properties. The presence of the iodo group allows for the facile formation of carbon-carbon bonds through various cross-coupling reactions, enabling the construction of complex molecular architectures. The heptyl chain contributes to the material's fluidity and influences its self-assembly into ordered liquid crystalline phases.

This document provides detailed application notes, experimental protocols, and key data for the utilization of this compound in the synthesis of advanced materials, with a focus on the well-characterized liquid crystal, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB).

Key Applications in Materials Science

The primary application of this compound in materials science is as a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals. These materials are fundamental components of liquid crystal displays (LCDs) and other electro-optical devices. The synthesis typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the this compound unit with another aromatic moiety.

Synthesis of Biphenyl-Based Liquid Crystals:

This compound is a crucial starting material for the synthesis of 4-alkyl-4'-cyanobiphenyls, a well-known class of nematic liquid crystals. The heptyl group acts as a flexible tail, which is essential for the formation of the liquid crystalline phase over a specific temperature range. The iodo-substituent provides a reactive site for coupling with a cyanophenyl-containing partner, such as 4-cyanophenylboronic acid, to form the final biphenyl structure.

Data Presentation

The following table summarizes the key physical and mesomorphic properties of a representative liquid crystal, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB), synthesized from this compound.

PropertyValueReference(s)
Chemical Name 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile[1]
Common Name 7CB[2]
CAS Number 41122-71-8[3][4]
Molecular Formula C₂₀H₂₃N[4][5]
Molecular Weight 277.40 g/mol [5]
Appearance White powder/crystals to clear liquid[3][6]
Melting Point 30-32 °C[3][6][7]
Boiling Point 210-211 °C at 2 mmHg[3][7]
Mesomorphic Range Nematic Phase: 27.0 to 45.0 °C[2]
Solubility Soluble in toluene and other organic solvents.[3][6][7]

Experimental Protocols

The following section provides a detailed protocol for the synthesis of a representative liquid crystal, 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB), using this compound as a starting material via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid.

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add toluene and a 2M aqueous solution of potassium carbonate.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) under an inert atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C and stir vigorously.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile as a white solid.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathway and experimental workflow described in this document.

Suzuki_Coupling_Pathway Reactant1 This compound Catalyst Pd(OAc)₂ / PPh₃ Reactant1->Catalyst Reactant2 4-Cyanophenylboronic acid Reactant2->Catalyst Product 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile (7CB) Catalyst->Product Suzuki-Miyaura Coupling Base K₂CO₃ Base->Catalyst

Caption: Synthetic pathway for 4'-heptyl-[1,1'-biphenyl]-4-carbonitrile.

Experimental_Workflow A Reaction Setup: Combine reactants, solvent, base, and catalyst under inert atmosphere. B Heating & Stirring: Heat the reaction mixture to 80-90 °C with vigorous stirring. A->B C Reaction Monitoring: Track progress using Thin-Layer Chromatography (TLC). B->C D Work-up: Cool, dilute with ethyl acetate, and perform aqueous washes. C->D E Purification: Isolate the product by column chromatography. D->E F Characterization: Confirm structure and purity (NMR, MS, etc.). E->F

Caption: General experimental workflow for the synthesis of 7CB.

References

Application Notes and Protocols for the Synthesis of 4-Heptyl-4'-methylbiphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 4-Heptyl-4'-methylbiphenyl, a biaryl compound, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 4-methylphenylboronic acid) and an organohalide (1-Heptyl-4-iodobenzene) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials:

  • This compound

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).[1]

    • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.[1]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using hexanes or a mixture of hexanes and ethyl acetate as the eluent to afford the pure 4-Heptyl-4'-methylbiphenyl.

Data Presentation

The following table summarizes the key quantitative data for this Suzuki-Miyaura coupling reaction.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
This compound316.231.01.0316 mg
4-Methylphenylboronic acid135.961.21.2163 mg
Palladium(II) acetate224.500.020.024.5 mg
Triphenylphosphine262.290.040.0410.5 mg
Potassium carbonate138.212.02.0276 mg
Toluene---10 mL
Deionized Water---2 mL

Expected Product:

  • Product Name: 4-Heptyl-4'-methylbiphenyl

  • Molecular Formula: C₂₀H₂₆

  • Molecular Weight: 266.42 g/mol

  • Appearance: White solid

  • Expected Yield: High (typically >80%)

Characterization Data (Predicted based on similar structures):

  • ¹H NMR (CDCl₃): δ 7.50-7.20 (m, 8H, Ar-H), 2.65 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.40 (s, 3H, Ar-CH₃), 1.65 (quint, J = 7.5 Hz, 2H, Ar-CH₂-CH₂), 1.40-1.20 (m, 8H, -(CH₂)₄-), 0.90 (t, J = 6.8 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃): δ 141.1, 138.3, 137.0, 129.5, 128.7, 127.0, 126.9, 35.5, 31.9, 31.6, 29.3, 29.2, 22.7, 21.1, 14.1.[2]

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product Reactants Combine Reactants: This compound, 4-Methylphenylboronic acid, K2CO3 Catalyst Add Catalyst System: Pd(OAc)2, PPh3 Reactants->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvents Add Degassed Solvents (Toluene/Water) Inert->Solvents Heat Heat and Stir (90 °C, 4-6 h) Solvents->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up (Extraction with Ethyl Acetate) Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product 4-Heptyl-4'-methylbiphenyl Purify->Product

Caption: Experimental workflow for the synthesis of 4-Heptyl-4'-methylbiphenyl.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdXLn Ar-Pd(II)-I(Ln) Pd0->ArPdXLn Oxidative Addition ArX This compound (Ar-I) ArX->ArPdXLn ArPdArLn Ar-Pd(II)-Ar'(Ln) ArPdXLn->ArPdArLn Transmetalation ArBOH2 4-Methylphenylboronic acid (Ar'-B(OH)2) ArBOH2->ArPdArLn Base Base (K2CO3) Base->ArPdArLn ArPdArLn->Pd0 Reductive Elimination Product 4-Heptyl-4'-methylbiphenyl (Ar-Ar') ArPdArLn->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-heptyl-4-iodobenzene to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in the Suzuki coupling of a hydrophobic substrate like this compound can stem from several factors. The most critical aspects to re-evaluate are:

  • Catalyst System: Ensure your palladium source and ligand are appropriate. For electron-rich aryl iodides, bulky, electron-rich phosphine ligands are often effective.

  • Base Selection: The base is crucial for activating the boronic acid. The choice of base can be highly dependent on the solvent and substrates.

  • Solvent System: Due to the nonpolar nature of this compound, ensuring adequate solubility of all reaction components is key. A biphasic solvent system or the use of a phase-transfer catalyst may be necessary.

  • Reaction Temperature: Aryl iodides are generally reactive; however, insufficient heat can lead to slow or stalled reactions.[1]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Incomplete degassing of solvents and reagents can lead to catalyst deactivation.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its self-coupling.

Q3: Dehalogenation of this compound to 1-heptylbenzene is a major side product. What causes this and how can I prevent it?

A3: Protodeiodination (replacement of iodine with hydrogen) can occur under certain conditions. Potential causes and solutions include:

  • Source of Protons: Trace amounts of water or acidic impurities can be a source of protons. Ensure anhydrous solvents are used if employing a non-aqueous system.

  • Reaction Conditions: Harsh basic conditions or excessively high temperatures can sometimes promote dehalogenation. Consider screening different bases or lowering the reaction temperature.

Q4: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this compound?

A4: While there is no single "best" combination for all Suzuki reactions, for aryl iodides, several systems are known to be effective. A common starting point is Pd(PPh₃)₄. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand can be used. Bulky, electron-rich ligands can be particularly effective in promoting the oxidative addition and reductive elimination steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki-Miyaura coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective catalyst activation or deactivation.Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Consider using a pre-catalyst that is more resistant to deactivation.
Poor solubility of reagents.Due to the hydrophobic heptyl chain, ensure your chosen solvent system effectively dissolves all components. Consider solvent mixtures like toluene/water, dioxane/water, or THF/water. A phase-transfer catalyst can also be beneficial in biphasic systems.
Inappropriate base.The choice of base is critical. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base in the reaction medium is an important factor.
Formation of Side Products Homocoupling of the boronic acid.Rigorously degas all reagents and solvents. Maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of this compound.Use high-purity, anhydrous solvents. Screen different bases to find one that minimizes this side reaction. Avoid excessively high temperatures.
Reaction Stalls Before Completion Catalyst decomposition.High temperatures over prolonged periods can lead to catalyst decomposition. Monitor the reaction progress and consider a lower temperature for a longer duration.
Insufficient base.Ensure an adequate amount of base is used, typically 2-3 equivalents relative to the limiting reagent.

Quantitative Data

The following tables provide representative data on how different reaction parameters can influence the yield of Suzuki-Miyaura coupling reactions involving aryl iodides. While this data is not specific to this compound, it offers valuable insights for optimization.

Table 1: Effect of Different Bases on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O1001285
2Cs₂CO₃Dioxane901292
3K₃PO₄Toluene110895
4NaOHEthanol/H₂O801678

Yields are illustrative and highly dependent on the specific substrates and other reaction conditions.

Table 2: Influence of Solvent on Reaction Outcome

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1Toluene/H₂O (4:1)K₂CO₃1001288
2Dioxane/H₂O (4:1)Cs₂CO₃901294
3THF/H₂O (4:1)K₃PO₄801682
4DMFK₂CO₃110875

Yields are illustrative and highly dependent on the specific substrates and other reaction conditions.

Experimental Protocols

Below is a general, detailed methodology for the Suzuki-Miyaura coupling of an aryl iodide like this compound. This should be considered a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (0.02 mmol).

  • Add the degassed solvent system (10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_ArylHalide Ar-Pd(II)L₂-I OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Degas solvents and reagents thoroughly. Repeat experiment. Check_Inert->Degas No Check_Solubility Are all components soluble? Check_Inert->Check_Solubility Yes Degas->Check_Solubility Screen_Solvents Screen different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). Consider a phase-transfer catalyst. Check_Solubility->Screen_Solvents No Check_Base Is the base appropriate? Check_Solubility->Check_Base Yes Screen_Solvents->Check_Base Screen_Bases Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Check_Base->Screen_Bases No Check_Catalyst Is the catalyst system optimal? Check_Base->Check_Catalyst Yes Screen_Bases->Check_Catalyst Screen_Ligands Screen different phosphine ligands (e.g., bulky, electron-rich ligands). Check_Catalyst->Screen_Ligands No Success Improved Yield Check_Catalyst->Success Yes Screen_Ligands->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: 1-Heptyl-4-iodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 1-heptyl-4-iodobenzene.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your cross-coupling experiments involving this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst The active catalytic species for most palladium-catalyzed cross-couplings is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ.[1] Inefficient reduction can lead to low yields. Troubleshooting: Test your catalyst on a known, reliable reaction (e.g., coupling of iodobenzene with phenylboronic acid) to confirm its activity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst that readily forms the active Pd(0) species.[1]
Poor Quality Reagents Impurities in starting materials, reagents, or solvents can poison the catalyst. Amines, in particular, can contain impurities that inhibit the reaction.[1] Troubleshooting: Use high-purity, anhydrous solvents and reagents.[1] If using liquid amines, consider passing them through a plug of activated alumina. For solid reagents, recrystallization may be necessary.[1]
Suboptimal Reaction Conditions Temperature, reaction time, and base selection are critical. For instance, some Suzuki-Miyaura reactions require heating, while Sonogashira couplings can often proceed at room temperature.[2] Troubleshooting: Systematically screen different bases, solvents, and temperatures. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Sonogashira, an amine base like triethylamine is typically used.[3]
Ligand Issues The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands are often beneficial. Troubleshooting: If using a standard ligand like PPh₃ fails, consider switching to a more specialized ligand such as XPhos or SPhos, especially for Suzuki and Buchwald-Hartwig reactions.[4]
Problem 2: Significant Formation of Homocoupling Byproducts

Homocoupling, where two molecules of the same coupling partner react, is a common side reaction. In Sonogashira coupling, this is often referred to as Glaser coupling, resulting in a diyne byproduct. In Suzuki coupling, it leads to the formation of a biaryl from the boronic acid.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Oxygen Oxygen can promote the oxidative dimerization of copper acetylides in Sonogashira reactions and the homocoupling of boronic acids in Suzuki reactions. Troubleshooting: Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.
High Copper Catalyst Loading (Sonogashira) Excessive amounts of the copper(I) co-catalyst can increase the rate of Glaser coupling. Troubleshooting: Reduce the loading of the copper(I) salt. Alternatively, consider a copper-free Sonogashira protocol.
Slow Cross-Coupling Rate If the desired cross-coupling is slow, the side reactions have more time to occur. Troubleshooting: Optimize the reaction conditions (temperature, solvent, base) to accelerate the desired cross-coupling. Ensure your palladium catalyst is active.
Problem 3: Formation of Deiodinated Byproduct (1-Heptylbenzene)

Deiodination, or hydrodehalogenation, is the replacement of the iodine atom with a hydrogen atom, leading to the formation of 1-heptylbenzene.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Protic Impurities Water or other protic impurities can serve as a proton source for the deiodination pathway. Troubleshooting: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Unfavorable Reaction Kinetics Certain catalyst/ligand combinations or reaction conditions may favor the deiodination pathway. Troubleshooting: Screen different ligands. Bulky, electron-rich ligands can sometimes suppress deiodination by promoting the desired reductive elimination step.[4] Lowering the reaction temperature may also help.[4]
Choice of Base The base can influence the prevalence of side reactions. Troubleshooting: Experiment with different bases. For example, in some Suzuki couplings, using a milder base might reduce deiodination.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for my target molecule with this compound?

A1: The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming a C(sp²)-C(sp²) bond with an organoboron reagent (e.g., coupling with an arylboronic acid to form a biaryl).

  • Sonogashira Coupling: Used to form a C(sp²)-C(sp) bond with a terminal alkyne.[2]

  • Heck Reaction: Suitable for forming a C(sp²)-C(sp²) bond by coupling with an alkene to form a substituted alkene.[5]

  • Stille Coupling: A versatile method for C-C bond formation using organotin reagents.[6]

  • Buchwald-Hartwig Amination: The method of choice for forming a C(sp²)-N bond with an amine.[7]

Q2: What are the most common byproducts I should expect?

A2: Besides the desired product, you may observe:

  • Homocoupling products: e.g., 4,4'-diheptyl-1,1'-biphenyl from a Suzuki reaction or the diyne from a Sonogashira reaction.

  • Deiodinated product: 1-heptylbenzene.[4]

  • Products from side reactions of the coupling partner: For example, in Suzuki coupling, boronic acid decomposition can occur.

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the conversion of starting materials and the formation of products and byproducts.

Q4: Do I need to use a glovebox or Schlenk line for these reactions?

A4: While some robust protocols exist, for best results and to minimize side reactions like homocoupling, it is highly recommended to use standard inert atmosphere techniques (glovebox or Schlenk line) to exclude oxygen and moisture.[1]

Experimental Protocols

Below are generalized starting protocols for common cross-coupling reactions with this compound. These should be optimized for your specific coupling partner.

Suzuki-Miyaura Coupling Protocol

This protocol is a general starting point for the coupling of this compound with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

This protocol describes a typical copper-co-catalyzed Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Degassed amine base/solvent (e.g., triethylamine)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add this compound and the degassed triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) inert Inert Atmosphere (Ar or N2) reagents->inert glassware Oven-Dry Glassware glassware->reagents addition Add Reagents & Solvent inert->addition solvent Degas Solvent solvent->addition catalyst Add Catalyst/Ligand addition->catalyst heating Heat & Stir catalyst->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography) dry->purify final_product final_product purify->final_product Isolated Product Troubleshooting_Tree start Low or No Product Yield? catalyst_check Is the catalyst active? start->catalyst_check test_catalyst Test on a known reaction. Use a fresh catalyst or precatalyst. catalyst_check->test_catalyst No reagents_check Are reagents pure & anhydrous? catalyst_check->reagents_check Yes catalyst_yes Yes catalyst_no No purify_reagents Purify starting materials. Use anhydrous solvents. reagents_check->purify_reagents No conditions_check Are reaction conditions optimal? reagents_check->conditions_check Yes reagents_yes Yes reagents_no No optimize_conditions Screen temperature, base, and solvent. conditions_check->optimize_conditions No side_reactions Check for side products (Homocoupling, Deiodination) conditions_check->side_reactions Yes conditions_yes Yes conditions_no No Side_Reactions cluster_pathways cluster_side Side Reactions Aryl_Iodide This compound (Ar-I) Desired_Product Desired Cross-Coupled Product (Ar-R) Aryl_Iodide->Desired_Product Deiodination Deiodination Byproduct (Ar-H) Aryl_Iodide->Deiodination H+ source Coupling_Partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH) Coupling_Partner->Desired_Product Homocoupling Homocoupling Byproduct (R-R or Ar-Ar) Coupling_Partner->Homocoupling O2, Catalyst

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for various cross-coupling reactions involving 1-heptyl-4-iodobenzene.

Troubleshooting Guide

This section addresses common issues encountered during catalyst loading optimization for reactions with this compound in a question-and-answer format.

Issue 1: Low or No Product Conversion

Question: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is resulting in a low yield or no product formation. What are the potential causes and how can I improve the conversion?

Answer: Low conversion with this compound can stem from several factors, often related to the steric hindrance from the heptyl group and catalyst deactivation. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity and Loading: Ensure your palladium precursor and ligands are of high quality and stored under an inert atmosphere to prevent degradation. For challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% can sometimes improve yields.[1]

  • Ligand Selection: The choice of ligand is critical. For sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos can significantly enhance reactivity by promoting the oxidative addition step and stabilizing the active catalytic species.[1] It may be necessary to screen a variety of ligands to identify the optimal one for your specific reaction.

  • Base Selection and Strength: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or for regenerating the catalyst in Heck reactions.[1][2] The strength and solubility of the base are important factors.[1] Screening different bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is advisable. The presence of water can be crucial for the activity of some inorganic bases.[1]

  • Solvent and Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] Common solvents for cross-coupling reactions include toluene, dioxane, and THF.

Issue 2: Catalyst Decomposition (Palladium Black Formation)

Question: I am observing the formation of a black precipitate in my reaction mixture. What is this, and how can I prevent it?

Answer: The black precipitate is likely palladium black, an inactive, agglomerated form of palladium that results from catalyst decomposition. This is a common cause of low conversion as it reduces the concentration of the active catalyst in the solution.

  • Causes and Solutions:

    • High Temperature: Excessive heat can promote catalyst agglomeration. Consider lowering the reaction temperature or performing optimization studies to find the ideal balance between reaction rate and catalyst stability.

    • Inappropriate Solvent: The choice of solvent can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can sometimes help stabilize the catalytic species.

    • Presence of Oxygen: Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]

    • Ligand Choice: The use of appropriate phosphine ligands can stabilize the active Pd(0) species and prevent the formation of palladium black.

Issue 3: Side Reactions and Byproduct Formation

Question: I am observing significant byproduct formation, such as homocoupling of my starting materials or dehalogenation of this compound. How can I minimize these side reactions?

Answer: Side reactions can compete with the desired cross-coupling pathway, reducing the overall yield.

  • Homocoupling: This is a common side reaction, especially in Suzuki and Sonogashira couplings.

    • Thorough Degassing: The presence of oxygen can promote the homocoupling of boronic acids or alkynes.[4] Ensure your reaction setup is free of oxygen.

    • Stoichiometry Control: Using a slight excess of the coupling partner (e.g., 1.2-1.5 equivalents of boronic acid or alkyne) can favor the cross-coupling reaction over homocoupling.[4]

  • Dehalogenation (Reduction): The aryl iodide can be reduced to the corresponding arene (1-heptylbenzene). This can occur if the catalytic cycle is slow, allowing for competing reductive pathways. Optimizing conditions to accelerate the desired cross-coupling reaction is the best strategy to minimize this side product.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for reactions with this compound?

A1: The optimal catalyst loading can vary significantly depending on the specific reaction (Suzuki, Heck, Sonogashira, etc.), the coupling partner, and the reaction conditions. Generally, for palladium-catalyzed cross-coupling reactions, the catalyst loading can range from as low as 0.0001 mol% for highly efficient systems to as high as 5 mol% for challenging substrates.[3] For initial optimization with this compound, a good starting point is typically between 1-2 mol%.

Q2: How does the heptyl group on the iodobenzene affect the reaction?

A2: The long alkyl chain of the heptyl group introduces steric bulk, which can hinder the approach of the palladium catalyst to the iodine-bearing carbon. This can slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5] Therefore, ligands and conditions that facilitate this step are often beneficial.

Q3: Is a copper co-catalyst always necessary for Sonogashira couplings with this compound?

A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, copper-free Sonogashira reactions are also widely employed.[3] Copper-free methods can be advantageous to avoid potential copper contamination in the final product. However, for some substrates, the absence of a copper co-catalyst may lead to lower yields or no reaction.[3] It is advisable to screen both copper-catalyzed and copper-free conditions during optimization.

Q4: Can I use microwave irradiation to optimize the reaction?

A4: Yes, microwave irradiation can be a powerful tool to accelerate reaction times and improve yields, especially for sluggish reactions.[4] It allows for rapid and uniform heating, which can help overcome activation barriers. When using a microwave reactor, it is important to use sealed vessels and monitor the temperature and pressure carefully.

Data Presentation

Table 1: Typical Catalyst Loading Ranges for Common Cross-Coupling Reactions

Reaction TypePalladium PrecursorTypical LigandCatalyst Loading (mol%)Copper Co-catalyst (mol%)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, PPh₃0.5 - 5N/A
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃1 - 5N/A
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhos0.1 - 50.5 - 2 (if used)

Note: The values in this table are representative and should be used as a starting point for optimization. The optimal catalyst loading is highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for screening different palladium catalyst loadings. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • Vessel Preparation: To a series of oven-dried Schlenk tubes or reaction vials equipped with magnetic stir bars, add the arylboronic acid and the base.

  • Catalyst Addition: In separate tubes, add varying amounts of the palladium catalyst to screen a range of loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).

  • Starting Material Addition: Add this compound to each reaction vessel.

  • Atmosphere Exchange: Seal the vessels, and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction Execution: Place the sealed reaction vessels in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or GC-MS by periodically taking small aliquots.

  • Work-up and Analysis: Once the reactions are complete, cool them to room temperature, perform a standard aqueous work-up, and analyze the crude product to determine the conversion and yield for each catalyst loading.

Mandatory Visualization

Catalyst_Loading_Optimization_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Decision cluster_outcome Outcome start Define Reaction: This compound + Coupling Partner reagents Select Initial Conditions: - Solvent - Base - Temperature start->reagents catalyst_system Choose Catalyst System: - Pd Precursor - Ligand reagents->catalyst_system screen_loading Screen Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) catalyst_system->screen_loading monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) screen_loading->monitor analyze Analyze Results: - Conversion - Yield - Byproducts monitor->analyze decision Optimal Loading? analyze->decision optimal Optimal Loading Identified decision->optimal Yes troubleshoot Troubleshoot Issues decision->troubleshoot No troubleshoot->catalyst_system Re-evaluate Catalyst/ Ligand/Conditions

Caption: Workflow for optimizing catalyst loading.

References

Troubleshooting guide for incomplete 1-Heptyl-4-iodobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions during the synthesis of 1-Heptyl-4-iodobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

A common synthetic route to this compound involves a three-step process:

  • Friedel-Crafts Acylation: Benzene is acylated with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form heptanophenone.

  • Clemmensen Reduction: The carbonyl group of heptanophenone is reduced to a methylene group using a zinc amalgam and hydrochloric acid to yield heptylbenzene.

  • Electrophilic Iodination: Heptylbenzene is iodinated, typically using molecular iodine in the presence of an oxidizing agent, to produce this compound.

This guide is structured to address issues that may arise at each of these stages.

Part 1: Friedel-Crafts Acylation (Benzene to Heptanophenone)

Q1: My Friedel-Crafts acylation reaction is showing low or no conversion to heptanophenone. What are the common causes?

Low yields in Friedel-Crafts acylation are frequently due to issues with reagents or reaction conditions.[1][2] Key factors to verify include:

  • Catalyst Activity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Exposure to atmospheric humidity will deactivate it.

  • Anhydrous Conditions: All glassware, solvents, and reagents must be rigorously dried.

  • Reagent Purity: The purity of benzene and heptanoyl chloride is critical.

  • Catalyst Stoichiometry: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

Troubleshooting Steps:

IssueRecommended Solution
Inactive CatalystUse a fresh, unopened container of AlCl₃ or one that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder.[2]
Wet Glassware/ReagentsDry all glassware in an oven overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
Insufficient CatalystEnsure at least a 1:1 molar ratio of AlCl₃ to heptanoyl chloride.
Low Reaction TemperatureWhile the initial addition of reagents may be done at low temperatures to control the exothermic reaction, the reaction may require heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal temperature.

Q2: I'm observing the formation of multiple byproducts in my Friedel-Crafts acylation. How can I improve selectivity?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, side reactions can occur. The introduction of the acyl group deactivates the ring, making a second acylation less likely.[1] However, issues with regioselectivity (ortho- vs. para-substitution) can arise. The para-product is generally favored due to steric hindrance.

Logical Troubleshooting Flow for Friedel-Crafts Acylation:

start Low Yield in Acylation check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions Catalyst OK check_temp Optimize Reaction Temperature check_conditions->check_temp Conditions Anhydrous success Improved Yield check_temp->success Temperature Optimized start Incomplete Carbonyl Reduction acid_sensitive Acid-Sensitive Substrate? start->acid_sensitive clemmensen Clemmensen Reduction success Heptylbenzene Obtained clemmensen->success wolff_kishner Wolff-Kishner Reduction wolff_kishner->success acid_sensitive->clemmensen No acid_sensitive->wolff_kishner Yes start Start Iodination add_heptylbenzene Heptylbenzene in Solvent start->add_heptylbenzene add_iodine Add Iodine add_heptylbenzene->add_iodine add_oxidant Add Oxidizing Agent add_iodine->add_oxidant monitor Monitor Reaction (TLC/GC) add_oxidant->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify product This compound purify->product

References

Technical Support Center: Preventing Homo-Coupling of 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homo-coupling of 1-Heptyl-4-iodobenzene in Suzuki, Sonogashira, and Heck cross-coupling reactions.

General Troubleshooting and FAQs

This section provides overarching guidance applicable to all three cross-coupling reactions when dealing with the homo-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material react with each other. In the context of your work with this compound, this results in the formation of 4,4'-diheptyl-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification.

Q2: What are the primary causes of homo-coupling of this compound?

A2: The primary culprits for the homo-coupling of aryl iodides like this compound are generally:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homo-coupling pathway.[1]

  • Use of Pd(II) Precatalysts: If the reduction of the Pd(II) precatalyst to the active Pd(0) is not efficient, the remaining Pd(II) can drive the homo-coupling reaction.[1]

  • Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in promoting the desired reductive elimination to form the cross-coupled product over the homo-coupling side reaction.[2][3][4]

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling and the undesired homo-coupling.

Q3: How can I visually confirm if homo-coupling is occurring?

A3: The most common methods for detecting the homo-coupled byproduct, 4,4'-diheptyl-1,1'-biphenyl, are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the homo-coupled product will typically have a different Rf value than your starting material and the desired cross-coupled product.

General Troubleshooting Guide

Problem: Significant formation of 4,4'-diheptyl-1,1'-biphenyl is observed.

Potential CauseRecommended Solution
Oxygen Contamination Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1][5] Maintain a positive pressure of an inert gas throughout the experiment.
Inefficient Pd(II) Precatalyst Reduction If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), consider switching to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, the addition of a mild reducing agent can sometimes facilitate the in-situ reduction of Pd(II) to Pd(0).
Suboptimal Ligand Screen a variety of phosphine ligands. Bulky and electron-rich ligands often favor the desired cross-coupling pathway.[2][3][4] Consider ligands like SPhos, XPhos, or RuPhos for challenging couplings.[5]
Incorrect Base or Solvent The choice of base and solvent is often interdependent.[6] A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF) can identify conditions that disfavor homo-coupling.[1]

Suzuki Coupling: Troubleshooting and Protocol

Troubleshooting Guide: Suzuki Coupling

Problem: Formation of 4,4'-diheptyl-1,1'-biphenyl during the Suzuki coupling of this compound.

Potential CauseRecommended Solution
Boronic Acid Homo-coupling This is a common side reaction in Suzuki coupling, often promoted by the presence of oxygen and Pd(II) species.[1][7] Rigorous degassing is crucial. Using a Pd(0) precatalyst can also minimize this.[1]
Aryl Iodide Homo-coupling While less common than boronic acid homo-coupling, it can occur. Optimizing the ligand and reaction temperature can help suppress this side reaction.[6]
Protodeborylation of the Boronic Acid This side reaction consumes the boronic acid and reduces the yield. It can be minimized by using anhydrous solvents or by using more stable boronic esters (e.g., pinacol esters).[6]
Optimized Experimental Protocol: Suzuki Coupling

This protocol is designed to minimize the homo-coupling of this compound when coupling with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 equiv, finely powdered and dried)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to achieve a concentration of approximately 0.1 M with respect to this compound.

  • Ensure the flask is sealed and the inert atmosphere is maintained.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Troubleshooting and Protocol

Troubleshooting Guide: Sonogashira Coupling

Problem: Formation of 1,4-diphenylbuta-1,3-diyne (alkyne homo-coupling) during the Sonogashira coupling of this compound.

Potential CauseRecommended Solution
Copper-Catalyzed Alkyne Dimerization (Glaser Coupling) The presence of a copper(I) co-catalyst in the presence of oxygen is a primary cause of diyne formation.[8][9]
High Reaction Temperature Elevated temperatures can sometimes promote homo-coupling side reactions.[3]

The most effective strategy to prevent alkyne homo-coupling is to employ a copper-free Sonogashira protocol.[8][9]

Optimized Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to prevent the formation of diyne byproducts.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv, degassed)

  • Tetrahydrofuran (THF) (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₄, and degassed THF.

  • Add phenylacetylene and degassed triethylamine to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Reaction: Troubleshooting and Protocol

Troubleshooting Guide: Heck Reaction

Problem: Formation of (E)-stilbene (alkene homo-coupling) or 4,4'-diheptyl-1,1'-biphenyl (aryl iodide homo-coupling) during the Heck reaction of this compound.

Potential CauseRecommended Solution
Palladium Black Formation The formation of palladium black indicates catalyst decomposition, which can lead to side reactions and low yields.[10] This is often caused by high temperatures or the presence of oxygen. Ensure an inert atmosphere and consider using a more stable catalyst or ligand.
Side Reactions of the Alkene The alkene can undergo isomerization or polymerization, especially at higher temperatures.[11]
Ineffective Base The base is crucial for regenerating the active catalyst.[11] Ensure the base is soluble and of appropriate strength.
Optimized Experimental Protocol: Heck Reaction

This protocol is designed to minimize side reactions in the Heck coupling of this compound with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv, degassed)

  • N,N-Dimethylformamide (DMF) (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂, P(o-tol)₃, and degassed DMF.

  • Add this compound, styrene, and degassed triethylamine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following tables summarize the qualitative impact of various reaction parameters on the formation of the homo-coupled byproduct. Quantitative data is often system-specific and requires empirical determination.

Table 1: Factors Influencing Homo-coupling in Suzuki Coupling

ParameterEffect on Homo-couplingRationale
Oxygen IncreasesOxidizes Pd(0) to Pd(II), which promotes homo-coupling.[1]
Pd(II) Precatalyst IncreasesResidual Pd(II) can catalyze the homo-coupling pathway.[1]
Bulky, Electron-Rich Ligands DecreasesFavors reductive elimination of the cross-coupled product.[2][3][4]
Base Strength VariableA careful balance is needed; excessively strong bases can promote side reactions.[6]

Table 2: Factors Influencing Homo-coupling in Sonogashira Coupling

ParameterEffect on Homo-coupling (Diyne Formation)Rationale
Copper(I) Co-catalyst IncreasesCatalyzes the oxidative dimerization of the alkyne (Glaser coupling).[8][9]
Oxygen IncreasesPromotes the copper-catalyzed homo-coupling.[8]

Table 3: Factors Influencing Homo-coupling in Heck Reaction

ParameterEffect on Homo-couplingRationale
High Temperature IncreasesCan lead to catalyst decomposition (palladium black) and other side reactions.[10]
Ligand Choice VariableThe ligand stabilizes the active palladium species and influences the reaction outcome.
Base Choice VariableAn appropriate base is required for catalyst regeneration and can affect selectivity.[11]

Visualizations

Troubleshooting_Workflow Start Homo-coupling Observed Check_Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Inert_Atmosphere Degas Rigorously degas solvents and reagents. Maintain positive inert gas pressure. Check_Inert_Atmosphere->Degas No Check_Catalyst What is the palladium source? Check_Inert_Atmosphere->Check_Catalyst Yes Degas->Check_Catalyst Pd0_Source Using Pd(0) precatalyst. Check_Catalyst->Pd0_Source PdII_Source Using Pd(II) precatalyst. Check_Catalyst->PdII_Source Screen_Ligands Screen bulky, electron-rich ligands. Pd0_Source->Screen_Ligands Switch_to_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh3)4). PdII_Source->Switch_to_Pd0 Switch_to_Pd0->Screen_Ligands Optimize_Conditions Systematically screen bases and solvents. Screen_Ligands->Optimize_Conditions Success Homo-coupling Minimized Optimize_Conditions->Success

A troubleshooting workflow for addressing homo-coupling.

Reaction_Setup_Decision Start Select Cross-Coupling Reaction Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Reaction Start->Heck Suzuki_Catalyst Choose Pd(0) precatalyst (e.g., Pd(PPh3)4) Suzuki->Suzuki_Catalyst Sonogashira_Protocol Select Copper-Free Protocol Sonogashira->Sonogashira_Protocol Heck_Catalyst Choose Pd(OAc)2 with a suitable phosphine ligand Heck->Heck_Catalyst Suzuki_Ligand Use bulky, electron-rich phosphine ligand Suzuki_Catalyst->Suzuki_Ligand Suzuki_Conditions Degas thoroughly. Use K2CO3 or Cs2CO3. Solvent: Dioxane/H2O Suzuki_Ligand->Suzuki_Conditions Sonogashira_Catalyst Use Pd(0) catalyst (e.g., Pd(PPh3)4) Sonogashira_Protocol->Sonogashira_Catalyst Sonogashira_Conditions Degas thoroughly. Base: Amine (e.g., Et3N). Solvent: THF Sonogashira_Catalyst->Sonogashira_Conditions Heck_Ligand Screen phosphine ligands (e.g., P(o-tol)3) Heck_Catalyst->Heck_Ligand Heck_Conditions Degas thoroughly. Base: Et3N. Solvent: DMF Heck_Ligand->Heck_Conditions

A decision guide for initial reaction setup to minimize homo-coupling.

Homo_Coupling_Mechanisms cluster_Suzuki Suzuki Homo-coupling (in presence of O2) cluster_Sonogashira Sonogashira Homo-coupling (Glaser Coupling) cluster_Heck Heck Homo-coupling (Aryl Iodide) S_Pd0 Pd(0)L2 S_PdO2 Pd(O2)L2 S_Pd0->S_PdO2 + O2 S_O2 O2 S_Intermediate1 [L2Pd(O2)-B(OH)2Ar] S_PdO2->S_Intermediate1 + ArB(OH)2 S_ArBOH2_1 ArB(OH)2 S_ArPdAr Ar-Pd(II)-Ar S_Intermediate1->S_ArPdAr + ArB(OH)2 S_ArBOH2_2 ArB(OH)2 S_Homo_Product Ar-Ar S_ArPdAr->S_Homo_Product Reductive Elimination S_Homo_Product->S_Pd0 + Pd(0)L2 So_CuI Cu(I) So_Cu_Acetylide R-C≡C-Cu So_CuI->So_Cu_Acetylide + R-C≡C-H, Base So_Alkyne1 R-C≡C-H So_Diyne R-C≡C-C≡C-R So_Cu_Acetylide->So_Diyne Oxidative Dimerization (in presence of O2) So_O2 O2 H_Pd0 Pd(0)L2 H_ArPdI Ar-Pd(II)-I H_Pd0->H_ArPdI Oxidative Addition H_ArI_1 Ar-I H_ArPdAr Ar-Pd(II)-Ar H_ArPdI->H_ArPdAr Disproportionation or Transmetalation-like step H_ArI_2 Ar-I H_Homo_Product Ar-Ar H_ArPdAr->H_Homo_Product Reductive Elimination H_Homo_Product->H_Pd0 + Pd(0)L2

Simplified mechanisms of homo-coupling in Suzuki, Sonogashira, and Heck reactions.

References

Technical Support Center: Purification of 1-Heptyl-4-iodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 1-Heptyl-4-iodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials such as heptylbenzene or 4-iodoaniline, depending on the synthetic route. Other potential impurities are byproducts from side reactions, such as di-iodinated or poly-alkylated species, and residual catalysts or reagents.

Q2: What is the general appearance and physical state of this compound?

A2: this compound is typically a clear, colorless to yellow liquid at room temperature.[1]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for compounds like this compound, which is relatively non-polar, are flash column chromatography and vacuum distillation. Recrystallization is generally used for solid compounds, and while this compound is a liquid at room temperature, it may be possible to crystallize it at low temperatures if impurities are minimal.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities are often polar. A simple filtration through a plug of silica gel can be effective. If the color persists, washing the organic solution with a reducing agent solution, such as sodium thiosulfate, can help remove traces of iodine which may cause a yellow or brown tint.[2]

Troubleshooting Guides

Flash Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Product from Impurities Incorrect solvent system (eluent).1. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the product.[3] 2. Use a shallower solvent gradient. A gradual increase in the polar solvent can improve separation. 3. Consider a different solvent system. Common systems for non-polar compounds include hexane/ethyl acetate or pentane/ether.[4]
Product Elutes Too Quickly The solvent system is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent.
Product Does Not Elute from the Column The solvent system is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent.
Cracking of the Silica Gel Bed Improper column packing or running the column too fast, especially with solvents like dichloromethane.[3]1. Ensure the silica gel is packed as a uniform slurry. 2. Apply gentle and consistent pressure. 3. Avoid using dichloromethane as the primary non-polar solvent if cracking is a persistent issue.[3]
Product is Contaminated with an Unknown Compound After Chromatography The product might be degrading on the silica gel.If your compound is acid-sensitive, consider deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) before loading your sample.[3]
Recrystallization (for low-temperature crystallization)
Issue Possible Cause(s) Troubleshooting Steps
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.1. Add a small amount of additional solvent to the oiled-out mixture and gently warm until a clear solution is reformed. Allow it to cool more slowly. 2. Try a different solvent or solvent mixture.
No Crystals Form Upon Cooling The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures.1. Induce crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5] 2. Concentrate the solution by evaporating some of the solvent and then re-cooling.[6] 3. If using a mixed solvent system, slowly add a poor solvent (an "anti-solvent") until the solution becomes slightly turbid, then warm to clarify and cool slowly.[7]
Low Recovery of Purified Product Too much solvent was used, or the crystals are slightly soluble in the cold wash solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the wash solvent is ice-cold. 3. Try to recover more product from the mother liquor by concentrating it and cooling for a second crop of crystals.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or the initial chromatography eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent. If necessary, gradually increase the polarity of the eluent by adding a polar solvent like ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 95:5 hexane:ethyl acetate).[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Property Value Reference
Molecular Formula C13H19I[1][9][10][11]
Molecular Weight 302.19 g/mol [10][11]
Appearance Clear colorless to yellow liquid[1]
CAS Number 131894-91-2[1][9][10][11]
Refractive Index (@ 20°C) 1.5450-1.5490[1]

Visualizations

PurificationWorkflow Purification Workflow for this compound crude_product Crude Reaction Mixture workup Aqueous Workup (e.g., wash with Na2S2O3) crude_product->workup extraction Solvent Extraction (e.g., with Ethyl Acetate) workup->extraction drying Drying (e.g., over Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration flash_chromatography Flash Column Chromatography (e.g., Hexane/Ethyl Acetate) concentration->flash_chromatography pure_product Pure this compound flash_chromatography->pure_product impurities Impurities flash_chromatography->impurities Separated

Caption: A typical purification workflow for this compound.

References

Technical Support Center: Reactivity of 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Heptyl-4-iodobenzene. The content focuses on the critical role of solvent choice in various common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so crucial when working with this compound?

A1: The solvent plays a multifaceted role in reactions involving this compound. Due to the molecule's long alkyl chain, its solubility can vary significantly between polar and non-polar solvents. The solvent also influences the solubility of other reagents (catalysts, bases, etc.), the stability of intermediates, and the overall reaction kinetics. An appropriate solvent can enhance reaction rates, improve yields, and in some cases, control selectivity.

Q2: I am having trouble dissolving all my reagents for a Suzuki-Miyaura coupling of this compound. What should I do?

A2: This is a common issue. Often, a mixed solvent system is required. For Suzuki-Miyaura reactions, mixtures of a non-polar solvent like toluene or dioxane with a polar solvent like ethanol or even water are frequently used. The aqueous phase is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃). Vigorous stirring is essential to ensure adequate mixing of the phases.

Q3: My Heck reaction with this compound is giving low yields and a mixture of regioisomers. Could the solvent be the cause?

A3: Absolutely. In Heck reactions, polar aprotic solvents like DMF or NMP are often used and can lead to higher reaction rates. However, the regioselectivity of the addition to the alkene can be influenced by the solvent. It is advisable to screen a few solvents to find the optimal balance between reactivity and selectivity for your specific alkene coupling partner.

Q4: For a Sonogashira coupling, what is the best solvent choice for this compound?

A4: Non-polar solvents like toluene often provide better results for Sonogashira couplings, leading to higher yields compared to polar solvents like THF or DMF.[1] In some cases, polar aprotic solvents can lead to inseparable product mixtures, indicating poor regioselectivity.[1]

Q5: I am attempting a Buchwald-Hartwig amination. What are the recommended solvents?

A5: Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations. While effective, there is a push towards greener alternatives. Some reports indicate successful aminations in aqueous systems or even neat (solvent-free).

Q6: I am struggling to initiate the Grignard reaction with this compound. What could be the problem?

A6: Grignard reagent formation is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). The choice of ethereal solvent is also important. While diethyl ether is traditional, THF can be a better solvent due to its higher boiling point and better ability to solvate and stabilize the Grignard reagent.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no product formation.

Possible Cause Troubleshooting Step
Poor solubility of reagents Try a mixed solvent system such as toluene/ethanol/water or dioxane/water. Ensure vigorous stirring to promote phase mixing.
Catalyst deactivation Degas the solvent thoroughly to remove oxygen, which can deactivate the palladium catalyst.
Ineffective base Ensure the base is soluble in the aqueous phase of your solvent system. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Heck Reaction

Issue: Low yield and/or poor regioselectivity.

Possible Cause Troubleshooting Step
Suboptimal solvent polarity Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, NMP). A solvent screen can help identify the best balance for your specific substrates.
Base incompatibility The choice of base can be solvent-dependent. For instance, organic bases like triethylamine are often used in polar aprotic solvents.
Reaction temperature too low If the reaction is sluggish, consider a higher boiling point solvent to enable higher reaction temperatures.
Sonogashira Coupling

Issue: Low yield of the desired product.

Possible Cause Troubleshooting Step
Use of a polar solvent Non-polar solvents like toluene have been shown to give higher yields in Sonogashira couplings compared to polar alternatives like THF or DMF.[1]
Copper co-catalyst issues While many modern protocols are copper-free, if you are using a copper co-catalyst, ensure it is fresh and handled under an inert atmosphere.
Base selection An organic base like triethylamine is commonly used and often acts as a co-solvent. Ensure it is dry and of high purity.
Buchwald-Hartwig Amination

Issue: Slow reaction or incomplete conversion.

Possible Cause Troubleshooting Step
Inappropriate solvent Toluene and 1,4-dioxane are standard choices. If the reaction is slow, consider a higher boiling point solvent like xylene to increase the reaction temperature.
Ligand incompatibility The choice of phosphine ligand is critical and can be solvent-dependent. Ensure you are using a ligand appropriate for your specific amine and aryl iodide.
Base strength A strong, non-nucleophilic base like sodium tert-butoxide is often required. Ensure it is fresh and handled under anhydrous conditions.
Grignard Reagent Formation

Issue: Reaction fails to initiate or gives low yield of the Grignard reagent.

Possible Cause Troubleshooting Step
Presence of moisture Flame-dry all glassware and use anhydrous ethereal solvents (diethyl ether or THF). Work under a strict inert atmosphere.
Passivated magnesium Use fresh magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Solvent choice THF is often a better choice than diethyl ether as it can better stabilize the Grignard reagent and its higher boiling point allows for a higher reaction temperature.[2]

Quantitative Data

Note: The following data is representative of typical results for palladium-catalyzed cross-coupling reactions of aryl iodides and may be used as a starting point for the optimization of reactions with this compound.

Table 1: Representative Solvent Effects on the Yield of Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid

Solvent System Base Temperature (°C) Time (h) Yield (%)
Toluene/Ethanol/Water (2:1:1)K₂CO₃801285
1,4-Dioxane/Water (4:1)K₃PO₄100892
DMFK₂CO₃110695
THF/Water (1:1)Cs₂CO₃661678

Table 2: Representative Solvent Effects on the Yield of the Heck Reaction of an Aryl Iodide with Styrene

Solvent Base Temperature (°C) Time (h) Yield (%)
DMFEt₃N120682
NMPNaOAc130588
TolueneK₂CO₃1101265
AcetonitrileEt₃N822455

Table 3: Representative Solvent Effects on the Yield of the Sonogashira Coupling of an Aryl Iodide with Phenylacetylene [3]

Solvent Base Temperature (°C) Time (h) Yield (%)
MethanolK₂CO₃105690
AcetonitrileK₂CO₃115856
TolueneK₂CO₃125940
IsopropanolK₂CO₃110771

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reagent Formation from this compound
  • Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 mmol) to the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add a small portion of the aryl iodide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be applied.

  • Once the reaction has started, add the remaining aryl iodide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete conversion.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizations

Experimental_Workflow_Suzuki_Coupling reagents 1. Add Reactants: - this compound - Phenylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst solvent 2. Add Degassed Solvent Mixture (e.g., Toluene/EtOH/H2O) reagents->solvent Inert Atmosphere reaction 3. Heat and Stir under Inert Atmosphere solvent->reaction workup 4. Aqueous Workup reaction->workup Monitor by TLC/GC-MS purification 5. Column Chromatography workup->purification product Final Product purification->product

Suzuki-Miyaura Coupling Experimental Workflow.

Solvent_Effect_Logic solvent_choice Solvent Choice solubility Solubility of Reactants (Aryl Iodide, Coupling Partner, Catalyst, Base) solvent_choice->solubility polarity Solvent Polarity (Polar vs. Non-polar) solvent_choice->polarity boiling_point Boiling Point solvent_choice->boiling_point reaction_rate Reaction Rate solubility->reaction_rate polarity->reaction_rate selectivity Selectivity (Regio-/Chemo-) polarity->selectivity boiling_point->reaction_rate Affects Reaction Temperature yield Product Yield reaction_rate->yield selectivity->yield

Logical Relationship of Solvent Properties on Reaction Outcome.

References

Technical Support Center: Temperature Optimization for the 1-Heptyl-4-iodobenzene Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Heck reaction of 1-heptyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction in a question-and-answer format, offering potential causes and solutions to streamline your experimental workflow.

Question 1: My reaction yield is low or there is no product formation. What are the possible causes and how can I improve it?

Answer: Low or no product yield in a Heck reaction can stem from several factors. A primary consideration is the reaction temperature. The reaction may require more thermal energy to proceed efficiently. Consider a gradual increase in temperature, while being mindful of potential side reactions. Other potential causes include:

  • Inactive Catalyst: Ensure the palladium catalyst is of high quality and has been stored properly to prevent degradation. It may be beneficial to try a different palladium precursor, such as Pd₂(dba)₃.

  • Insufficient Base: The base is crucial for neutralizing the hydrogen halide produced during the catalytic cycle and for regenerating the active Pd(0) catalyst. Ensure the correct stoichiometry of a suitable base is used. Common bases include triethylamine (Et₃N) and potassium carbonate (K₂CO₃).

  • Solvent Effects: The choice of solvent is critical as it affects the solubility of reactants and the stability of the catalytic species. Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

  • Ligand Issues: If a ligand is used, its choice and concentration are vital for stabilizing the palladium catalyst and influencing its reactivity.

Question 2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?

Answer: The black precipitate is likely palladium black, which is aggregated, inactive palladium. Its formation indicates catalyst decomposition and is a common reason for low conversion rates. Key factors contributing to this issue include:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • High Reaction Temperature: Excessive heat can promote catalyst agglomeration and precipitation. While higher temperatures can increase the reaction rate, an optimal temperature must be found to balance kinetics and catalyst stability.

  • Inappropriate Solvent: The solvent choice can impact catalyst stability. Highly polar aprotic solvents like DMF or NMP can help stabilize the catalytic species and prevent precipitation.

Question 3: My reaction is producing significant side products. How can I improve the selectivity?

Answer: The formation of side products can be minimized by optimizing the reaction conditions. Common side reactions in the Heck coupling include:

  • Alkene Isomerization: The palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in both the starting alkene and the product. This can often be suppressed by using a less polar solvent or by the addition of halide salts like LiCl.

  • Homocoupling of the Aryl Halide: This side reaction can become more prevalent at higher temperatures. Lowering the reaction temperature can help to minimize this pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Heck reaction of this compound?

A1: The optimal temperature for a Heck reaction is highly dependent on the specific substrates, catalyst, ligand, and solvent used. However, a general starting point for aryl iodides is in the range of 80-120 °C. It is recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific system. Below is a summary of the effect of temperature on a model Heck reaction between iodobenzene and ethyl acrylate, which can serve as a useful guide.

Q2: Which palladium catalyst is most effective for the Heck reaction of an aryl iodide?

A2: The choice of palladium catalyst is a critical factor. Commonly used and effective catalysts for the Heck reaction of aryl iodides include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂). The efficiency of these catalysts can often be enhanced by the use of phosphine ligands. For some systems, ligand-free conditions have also been successfully employed, which can simplify product purification.

Q3: What is the role of the base in the Heck reaction?

A3: The base plays a crucial role in the Heck reaction's catalytic cycle. Its primary functions are to neutralize the hydrogen halide (HX) that is generated during the reaction and to facilitate the regeneration of the active Pd(0) catalyst, allowing the cycle to continue. The choice and amount of base can significantly impact the reaction yield.

Data Presentation

The following table summarizes the effect of temperature on the yield of a model Heck reaction between iodobenzene and ethyl acrylate. This data provides a valuable reference for optimizing the reaction of this compound.

EntryTemperature (°C)Yield (%)
1505
28025
310052
412078
515095

Reaction conditions: Iodobenzene (1.0 mmol), ethyl acrylate (1.2 mmol), triethylamine (1.5 mmol), and 10% w/w Pd/C (1 mol%) in Cyrene (1 mL) for 1 hour. Yield determined by ¹H-NMR.

Experimental Protocol

This section provides a detailed methodology for the Heck reaction of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Syringes and needles

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add anhydrous, degassed DMF via syringe.

  • Subsequently, add this compound (1 equivalent), ethyl acrylate (1.2-1.5 equivalents), and triethylamine (1.5-2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C and optimizing as needed) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ethyl (E)-3-(4-heptylphenyl)acrylate.

Visualizations

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Dry Glassware prep2 Add Pd Catalyst prep1->prep2 prep3 Establish Inert Atmosphere prep2->prep3 reac1 Add Degassed Solvent prep3->reac1 reac2 Add Reactants & Base reac1->reac2 reac3 Heat and Stir reac2->reac3 reac4 Monitor Progress (TLC/GC-MS) reac3->reac4 work1 Cool to Room Temperature reac4->work1 work2 Quench and Extract work1->work2 work3 Dry and Concentrate work2->work3 work4 Purify (Column Chromatography) work3->work4 product Pure Product work4->product

Caption: Experimental workflow for the Heck reaction of this compound.

Technical Support Center: Synthesis of 1-Heptyl-4-iodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Heptyl-4-iodobenzene and its derivatives.

I. Synthesis of this compound

The synthesis of the core structure, this compound, is a critical first step. Direct iodination of heptylbenzene is a common approach.

Frequently Asked Questions (FAQs): Synthesis of this compound

Q1: My direct iodination of heptylbenzene is sluggish and gives low yields. What are the common causes?

A1: Low reactivity in the direct iodination of alkylbenzenes is a frequent issue. Key factors include:

  • Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough for an efficient reaction with heptylbenzene.

  • Reaction Conditions: The reaction may require an activating agent or specific conditions to proceed effectively.

  • Byproduct Inhibition: The formation of hydrogen iodide (HI) can inhibit the reaction.

Troubleshooting Guide: Low-Yielding Iodination of Heptylbenzene

ProblemPotential CauseRecommended Solution
Low Conversion Insufficiently electrophilic iodine source.Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid (TFA).[1][2][3]
Reaction Stalls Accumulation of HI, which can reduce the product back to the starting material.Add an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to oxidize HI back to I₂, driving the equilibrium towards the product.
Poor Regioselectivity Formation of ortho- and meta-isomers.The para-position is generally favored due to steric hindrance from the heptyl group. Using a milder iodinating system can sometimes improve selectivity.
Experimental Protocol: Direct Iodination of Heptylbenzene

This protocol utilizes N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA) for a more efficient and regioselective iodination.

Materials:

  • Heptylbenzene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve heptylbenzene (1.0 eq) in acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining NIS and iodine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Derivatization of this compound via Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions to introduce further diversity. Common pitfalls often relate to catalyst deactivation, low yields, and side product formation.

A. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a powerful method for forming a bond between an aryl halide and a terminal alkyne.

Q1: My Sonogashira coupling of this compound results in a low yield of the desired product and a significant amount of alkyne homocoupling (Glaser coupling). What can I do?

A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:

  • Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[4]

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods may require specific ligands to facilitate the reaction but eliminate the primary cause of Glaser coupling.[4][5][6]

Q2: I am observing a black precipitate in my reaction mixture, and the reaction has stalled. What is happening?

A2: The formation of a black precipitate, known as "palladium black," indicates the decomposition and aggregation of the palladium catalyst.[4] This deactivation can be caused by:

  • High Temperatures: Excessive heat can lead to catalyst decomposition.

  • Impurities: Impurities in the reagents or solvents can poison the catalyst.

  • Inappropriate Ligand: The chosen ligand may not be suitable for stabilizing the palladium catalyst under the reaction conditions.

ProblemPotential CauseRecommended Solution
Low or No Reaction Inactive catalyst; poor quality reagents; non-anhydrous/anaerobic conditions.Use a fresh, active palladium catalyst and copper(I) source. Ensure all reagents and solvents are pure and dry. Thoroughly degas the reaction mixture.[4]
Alkyne Homocoupling Presence of oxygen with copper(I) co-catalyst.Perform the reaction under strictly anaerobic conditions. Alternatively, switch to a copper-free protocol.[4]
Catalyst Decomposition (Palladium Black) High temperature; impurities; unsuitable ligand.Optimize the reaction temperature. Use high-purity reagents and solvents. Screen different phosphine ligands to find one that better stabilizes the catalyst.
Hydrodehalogenation of Starting Material Presence of a hydrogen source.Ensure anhydrous conditions and use a non-protic solvent.

The following table provides representative conditions and yields for the Sonogashira coupling of aryl iodides with terminal alkynes. While specific data for this compound is limited, these examples with similar substrates offer a good starting point for optimization.

Aryl IodideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylacetylenePd(OAc)₂, PPh₃, CuIEt₃NDMF80295N/A
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%)Et₃N[TBP][4EtOV]55385[7]
4-IodotoluenePhenylacetylenePd/Al₂O₃, Cu₂O/Al₂O₃-THF-DMA (9:1)80Flow60[8]
2-IodothiophenePhenylacetyleneCu(TMHD)₂ (5 mol%)Et₃NToluene901467N/A

Note: This data is illustrative. Optimal conditions for this compound may vary.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and this compound.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C is typical for aryl iodides).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.[9][10][11][12][13]

B. Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki coupling is a versatile method for creating biaryl structures by reacting an aryl halide with a boronic acid or ester.

Q1: My Suzuki coupling with this compound is giving low yields, and I'm recovering a lot of starting material. What should I investigate first?

A1: Low conversion in Suzuki couplings can stem from several factors:

  • Base: The choice and quality of the base are critical. An inappropriate or weak base may not efficiently promote the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For sterically hindered substrates, a stronger base might be necessary.[14]

  • Catalyst System: The palladium catalyst and ligand combination may not be optimal. For electron-rich aryl iodides like this compound, a more electron-rich and bulky ligand may be required to facilitate reductive elimination.

  • Water Content: While anhydrous conditions are generally recommended, in some cases, particularly with K₃PO₄ as the base in anhydrous solvents, a small amount of water can be beneficial.[15]

Q2: I'm observing the formation of a homocoupled product from my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.[16] To minimize this:

  • Inert Atmosphere: Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen).

  • Reagent Purity: Use high-purity boronic acid, as impurities can sometimes promote homocoupling.

ProblemPotential CauseRecommended Solution
Low Conversion Ineffective base; suboptimal catalyst/ligand; poor boronic acid quality.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Try a more electron-rich, bulky phosphine ligand. Use fresh, high-purity boronic acid.
Boronic Acid Homocoupling Presence of oxygen.Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.
Protodeboronation (Loss of Boronic Acid) Presence of protic impurities or excess water.Use anhydrous solvents and ensure the base is dry.
Low Yield with Sterically Hindered Substrates Steric hindrance impeding oxidative addition or reductive elimination.Use a bulkier, electron-rich ligand (e.g., Buchwald-type ligands). Higher temperatures may also be required.
Aryl IodideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzenePhenylboronic AcidPd-IPG (0.3 mol%)K₂CO₃EtOH/H₂O60199[17]
4-IodoanisolePhenylboronic AcidPd/C (1.4 mol%)K₂CO₃DMFReflux (MW)1.592[18]
IodobenzenePhenylboronic AcidPVP-PdNPs (0.0008 mol%)K₂CO₃H₂O/EtOH902>95[19]
IodobenzenePhenylboronic AcidCu(II)Salen@KCC-1K₂CO₃DMF110-98[20]

Note: This data is illustrative. Optimal conditions for this compound may vary.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if using a separate ligand)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst (and ligand, if applicable), and the base.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[9][11][12][21]

C. Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction is a key method for the synthesis of aryl amines from aryl halides.

Q1: My Buchwald-Hartwig amination of this compound is not going to completion. What are the critical parameters to optimize?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay of several factors:

  • Ligand Choice: The ligand is crucial for an efficient catalytic cycle. For electron-rich aryl iodides, bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos) are often required.[8]

  • Base Selection: The strength of the base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring longer reaction times or higher catalyst loadings.[22]

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene and dioxane are common choices.

ProblemPotential CauseRecommended Solution
Low Conversion Inappropriate ligand; weak or unsuitable base; low temperature.Screen a panel of bulky, electron-rich phosphine ligands. Try a stronger base like NaOt-Bu or LiHMDS. Increase the reaction temperature.[22]
Side Reactions (e.g., Hydrodehalogenation) Catalyst deactivation pathway; presence of a hydrogen source.Use a more robust ligand. Ensure anhydrous conditions.
Poor Yield with Primary Amines Formation of diarylated amine byproduct.Carefully control the stoichiometry of the amine. Use a ligand system known to favor monoarylation.
Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05 mol%)NaOt-BuWater500.598[23][24]
Aryl ChlorideMorpholineIPr*-3/PdCl₂---->95[25]
Aryl HalideVarious AminesBippyPhos/[Pd(cinnamyl)Cl]₂-----[26]
4-Iodotoluene4-FluoroanilineNi(acac)₂K₃PO₄---81[27]

Note: This data is illustrative. Optimal conditions for this compound may vary.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add this compound and the amine, followed by the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.[9][11][12][21]

III. Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and derivatization of this compound.

Synthesis_Workflow Heptylbenzene Heptylbenzene Iodination Direct Iodination (NIS, cat. TFA) Heptylbenzene->Iodination HeptylIodobenzene This compound Iodination->HeptylIodobenzene Purification1 Purification (Column Chromatography) HeptylIodobenzene->Purification1

Caption: Workflow for the synthesis of this compound.

Derivatization_Workflow cluster_coupling Cross-Coupling Reactions Start This compound Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Suzuki Suzuki (+ Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Heck Heck (+ Alkene) Start->Heck Product Derivatized Product Sonogashira->Product Suzuki->Product Buchwald->Product Heck->Product Purification Purification (Chromatography/Recrystallization) Product->Purification

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Logic Start Low Yield in Cross-Coupling Check_Catalyst Check Catalyst System (Activity, Ligand) Start->Check_Catalyst Check_Reagents Check Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Temp, Base, Atmosphere) Start->Check_Conditions Optimize Systematic Optimization Check_Catalyst->Optimize Check_Reagents->Optimize Check_Conditions->Optimize

References

How to increase the stability of the Grignard reagent from 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the stability of the Grignard reagent derived from 1-Heptyl-4-iodobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and storage of Grignard reagents, helping you to diagnose and resolve problems to improve stability and yield.[1]

Issue Potential Cause Recommended Solution
Reaction fails to initiate. Inadequate magnesium activation due to a passivating magnesium oxide layer.[1]Activate magnesium turnings by adding a crystal of iodine or a few drops of 1,2-dibromoethane.[2][3] Gentle heating or sonication can also help initiate the reaction.[2][4]
Presence of moisture in glassware or solvents.Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).[4][5] Use anhydrous solvents.[4][6][7][8][9][10][11]
Low yield of Grignard reagent. Formation of Wurtz coupling byproducts, where the Grignard reagent reacts with the starting aryl iodide.[7][12][13]Add the this compound solution dropwise to the magnesium suspension to avoid high local concentrations. Maintain a controlled reaction temperature, as higher temperatures can favor the Wurtz reaction.[7][13]
Decomposition of the Grignard reagent by air or moisture.[8][10][14]Maintain a positive pressure of an inert gas throughout the reaction and storage.[15]
Cloudy solution or precipitate forms during storage. The Schlenk equilibrium, where two molecules of the Grignard reagent redistribute to form dialkylmagnesium and magnesium halide species.This is a natural equilibrium and does not necessarily indicate decomposition. However, storing at very low temperatures can sometimes cause precipitation.[15] Room temperature storage under an inert atmosphere is often sufficient for short periods.[15]
Grignard reagent appears dark or black. This can indicate decomposition or the presence of impurities.Ensure the purity of the starting materials and solvents. If the solution is significantly dark, it may be best to prepare a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for preparing and storing the Grignard reagent from this compound?

A1: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[6][8][9][16] The oxygen atoms in these solvents coordinate with the magnesium, forming a complex that enhances stability.[6][9][16] While THF is a higher polarity solvent that can promote the formation of monomeric Grignard species, some studies suggest that solvents like 2-Methyltetrahydrofuran (2-MeTHF) can be superior in suppressing Wurtz coupling byproducts, especially with reactive halides.[6][17][18]

Q2: How does temperature affect the stability of the Grignard reagent?

A2: The formation of Grignard reagents is highly exothermic.[3][7][19] It is crucial to control the temperature during the reaction to minimize side reactions like Wurtz coupling.[7][13] For short-term storage, keeping the reagent at room temperature under an inert atmosphere is generally acceptable.[14][15] While refrigeration might seem intuitive, it can sometimes lead to precipitation of magnesium species.[15]

Q3: Are there any additives that can enhance the stability of my Grignard reagent?

A3: While not always necessary for simple aryl Grignard reagents, certain additives can be beneficial in related cross-coupling reactions. For instance, N-methylpyrrolidone (NMP) and tetramethylethylenediamine (TMEDA) have been used to stabilize iron-catalyzed cross-coupling reactions involving aryl Grignard reagents.[20][21] However, for routine preparation and storage, the most critical factors are anhydrous conditions and an inert atmosphere.

Q4: How can I confirm the concentration of my prepared Grignard reagent?

A4: The concentration of the active Grignard reagent should be determined by titration.[1] A common and reliable method involves titration with a solution of iodine in THF containing lithium chloride until the disappearance of the iodine color.[22]

Q5: What is the expected shelf-life of a prepared Grignard reagent solution?

A5: Grignard reagents are generally not very stable and should be used as soon as possible.[14] For short-term storage (e.g., overnight), the reagent can be kept in a sealed, dry flask under a positive pressure of an inert gas like argon or nitrogen.[14][15] It is recommended to re-titrate the solution if it has been stored for an extended period to determine the active concentration.

Experimental Protocols

Protocol 1: Preparation of 4-Heptylphenylmagnesium Iodide

Materials:

  • Magnesium turnings

  • Iodine crystal

  • This compound

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.[4]

  • Add magnesium turnings (1.2 equivalents) to the flask, followed by a single crystal of iodine.[4]

  • Gently warm the flask until the purple vapor of iodine is observed and subsequently disappears, indicating the activation of the magnesium surface.[11] Allow the flask to cool.

  • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the aryl iodide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy, gray suspension.[13]

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The reaction is complete when most of the magnesium has been consumed.[11]

Protocol 2: Titration of 4-Heptylphenylmagnesium Iodide

Materials:

  • Iodine

  • Anhydrous lithium chloride

  • Anhydrous THF

  • Prepared Grignard reagent solution

Procedure:

  • In a flame-dried vial under an inert atmosphere, dissolve a known amount of iodine (e.g., 100 mg) in a 0.5 M solution of LiCl in anhydrous THF (e.g., 1.0 mL).[22]

  • Cool the dark brown iodine solution to 0°C using an ice bath.[22]

  • Slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution via a syringe.[22]

  • The endpoint of the titration is reached when the solution transitions from light yellow to colorless.[22]

  • Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint.

Visualizations

experimental_workflow Experimental Workflow for Grignard Reagent Preparation and Use cluster_prep Preparation cluster_analysis Analysis & Storage cluster_reaction Reaction prep1 1. Flame-dry glassware under vacuum prep2 2. Add Mg turnings and Iodine prep1->prep2 prep3 3. Activate Mg with gentle heating prep2->prep3 prep5 5. Initiate reaction with a small amount of aryl iodide prep3->prep5 prep4 4. Prepare solution of this compound in anhydrous THF prep4->prep5 prep6 6. Dropwise addition of remaining aryl iodide prep5->prep6 prep7 7. Stir at room temperature prep6->prep7 analysis1 Titrate to determine concentration prep7->analysis1 storage1 Store under inert atmosphere analysis1->storage1 react1 Use in subsequent reaction analysis1->react1 storage1->react1 If not used immediately

Caption: Workflow for the preparation, analysis, and use of 4-Heptylphenylmagnesium Iodide.

troubleshooting_logic Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate q1 Is glassware completely dry? start->q1 sol1 Flame-dry all glassware and use anhydrous solvents. q1->sol1 No q2 Is the magnesium surface activated? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Add iodine crystal or 1,2-dibromoethane. Apply gentle heat or sonication. q2->sol2 No q3 Is the system under an inert atmosphere? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Ensure a positive pressure of Ar or N2. q3->sol3 No success Initiation Successful q3->success Yes a3_yes Yes a3_no No sol3->q3

Caption: Decision tree for troubleshooting the initiation of a Grignard reaction.

References

Validation & Comparative

Reactivity Face-Off: 1-Heptyl-4-iodobenzene vs. 1-Heptyl-4-bromobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of 1-heptyl-4-iodobenzene and 1-heptyl-4-bromobenzene, two common substrates in palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This generally translates to higher reactivity for the iodo-analogue. However, factors such as catalyst system, ligands, and reaction conditions can sometimes lead to nuanced outcomes.

At a Glance: Reactivity Comparison

FeatureThis compound1-Heptyl-4-bromobenzene
General Reactivity HigherLower
C-X Bond Dissociation Energy LowerHigher
Oxidative Addition Rate FasterSlower
Typical Reaction Conditions Milder (lower temperatures, shorter times)More forcing (higher temperatures, longer times)
Cost Generally higherGenerally lower

Theoretical Framework: The Catalytic Cycle

The enhanced reactivity of this compound can be understood by examining the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The initial and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) complex. The weaker C-I bond in this compound facilitates this step, leading to a faster overall reaction rate compared to the stronger C-Br bond in 1-heptyl-4-bromobenzene.

Catalytic Cycle cluster_reactivity Relative Rate of Oxidative Addition Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X (X=I, Br) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-R Ar-I This compound Ar-Br 1-Heptyl-4-bromobenzene Ar-I->Ar-Br Faster

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Experimental Data: A Comparative Overview

While direct, side-by-side kinetic studies for this compound and 1-heptyl-4-bromobenzene are not extensively reported in the literature, data from analogous compounds provide valuable insights. The following tables summarize typical reaction conditions and expected outcomes for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds. The reactivity difference between aryl iodides and bromides is often pronounced in this reaction.

ParameterThis compound1-Heptyl-4-bromobenzene
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosPd(PPh₃)₄, Pd(OAc)₂/XPhos
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃
Typical Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, Dioxane/H₂O
Typical Temperature Room Temp. to 80 °C80 °C to 110 °C
Expected Yield Generally >90%Generally 70-90%

Experimental Protocol: Suzuki Coupling of 1-Heptyl-4-halobenzene

Objective: To synthesize 4-heptyl-1,1'-biphenyl via a Suzuki coupling reaction.

Materials:

  • This compound or 1-Heptyl-4-bromobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Workflow reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvents degas Degas with Argon reagents->degas heat Heat and Stir (90 °C, 4-12h) degas->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product 4-Heptyl-1,1'-biphenyl purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds. The higher reactivity of aryl iodides is particularly advantageous in this reaction, often allowing for copper-free conditions.

ParameterThis compound1-Heptyl-4-bromobenzene
Typical Catalyst Pd(PPh₃)₂Cl₂, CuIPd(PPh₃)₂Cl₂, CuI
Typical Base Et₃N, DIPAEt₃N, DIPA
Typical Solvent THF, DMFTHF, DMF
Typical Temperature Room Temp. to 60 °C60 °C to 100 °C
Expected Yield Generally >95%Generally 75-90%

Experimental Protocol: Sonogashira Coupling of 1-Heptyl-4-halobenzene

Objective: To synthesize 1-(4-heptylphenyl)-2-phenylethyne via a Sonogashira coupling reaction.

Materials:

  • This compound or 1-Heptyl-4-bromobenzene (1.0 mmol)

  • Phenylacetylene (1.1 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (3.0 mmol)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature for the iodide, 80 °C for the bromide) for 2-8 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. While aryl iodides are generally more reactive, the choice of ligand is crucial for achieving high yields, especially with the less reactive aryl bromides. It has been noted that in some cases, the formation of unreactive palladium dimers bridged by iodide can inhibit the reaction, making aryl bromides a better substrate under certain conditions.

ParameterThis compound1-Heptyl-4-bromobenzene
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand Xantphos, BINAPRuPhos, XPhos
Typical Base NaOt-Bu, Cs₂CO₃NaOt-Bu, K₃PO₄
Typical Solvent Toluene, DioxaneToluene, Dioxane
Typical Temperature 80 °C to 110 °C100 °C to 120 °C
Expected Yield Generally 85-95%Generally 80-95% (with appropriate ligand)

Experimental Protocol: Buchwald-Hartwig Amination of 1-Heptyl-4-halobenzene

Objective: To synthesize N-phenyl-4-heptylaniline via a Buchwald-Hartwig amination.

Materials:

  • This compound or 1-Heptyl-4-bromobenzene (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • Xantphos (for iodide) or RuPhos (for bromide) (0.02 mmol)

  • NaOt-Bu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, the appropriate ligand, and NaOt-Bu to a Schlenk tube.

  • Add toluene, followed by the aryl halide and aniline.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Comparing Suzuki and Stille coupling with 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Suzuki and Stille Coupling Reactions with 1-Heptyl-4-iodobenzene

For researchers and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two prominent methods, the Suzuki-Miyaura coupling and the Stille coupling, specifically focusing on their application with the substrate this compound. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to inform the selection of the most suitable reaction for a given synthetic objective.

At a Glance: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling hinges on several factors, including the toxicity of reagents, reaction conditions, functional group tolerance, and the ease of purification.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][3][4]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters are more stable.[1]Organostannanes are generally stable to air and moisture.[1][3][4]
Reaction Conditions Requires a base for activation of the organoboron reagent.[1][2]Generally proceeds under neutral conditions.[1]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[2]Excellent, tolerates a wide range of functional groups.[1][5][6]
Byproduct Removal Boron byproducts are generally water-soluble and easy to remove.[1]Tin byproducts can be difficult to remove completely.[1][3]

Performance Comparison: Experimental Data

Table 1: Typical Reaction Conditions and Yields for Suzuki Coupling of Aryl Iodides

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2 equiv)Toluene/H₂O (4:1)10012>95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 equiv)DME/H₂O (4:1)801690-98
Hexylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3 equiv)THF/H₂O (10:1)Reflux2470-85
Thiophene-2-boronic acidNa₂PdCl₄ (10)sSPhos (20)K₃PO₄ (3 equiv)Dioxane/H₂O (5:1)901885-95

Table 2: Typical Reaction Conditions and Yields for Stille Coupling of Aryl Iodides

Coupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenyltributylstannanePd(PPh₃)₄ (2)--Toluene1101290-97
VinyltributylstannanePd₂(dba)₃ (1.5)P(furyl)₃ (6)-THF608>95
4-MethoxyphenyltributylstannanePd(OAc)₂ (2)XPhos (4)CsF (2 equiv)Dioxane1001685-95
Thiophene-2-tributylstannaneAsPh₃ (8)-CuI (1.5 equiv)NMP806>90

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki and Stille couplings.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask is added this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: A degassed solvent system (e.g., toluene/water, 4:1) and a base (e.g., K₂CO₃, 2.0 equiv) are added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Stille Coupling
  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the organostannane reagent (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and any additives (e.g., CuI, if required).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or THF) is added via syringe.

  • Reaction: The reaction mixture is heated to the appropriate temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as indicated by TLC or GC-MS analysis.

  • Workup: The reaction is cooled, and the solvent is removed in vacuo. The residue is redissolved in an organic solvent.

  • Purification: The solution is often washed with an aqueous solution of KF or NH₄F to remove tin byproducts. The organic layer is then dried and concentrated. Final purification is typically achieved by flash column chromatography.

Catalytic Cycles: A Visual Comparison

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle Pd0 Pd(0)L_n ArPdXL2 Ar-Pd(II)-X (L_n) Pd0->ArPdXL2 Ar-X OxAdd OxAdd Oxidative Addition ArPdR_L2 Ar-Pd(II)-R' (L_n) ArPdXL2->ArPdR_L2 [R'-B(OR)₂(OH)]⁻ Transmetal Transmetal Transmetalation BX X-B(OR)₂ Transmetal->BX ArPdR_L2->Pd0 Ar-R' RedElim RedElim Reductive Elimination ArR Ar-R' RedElim->ArR Boronic R'-B(OR)₂ Borate [R'-B(OR)₂(OH)]⁻ Boronic->Borate Base Base Base Base->Borate ArX Ar-X (this compound) ArX->OxAdd Borate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd0 Pd(0)L_n ArPdXL2 Ar-Pd(II)-X (L_n) Pd0->ArPdXL2 Ar-X OxAdd OxAdd Oxidative Addition ArPdR_L2 Ar-Pd(II)-R' (L_n) ArPdXL2->ArPdR_L2 R'-SnR₃ Transmetal Transmetal Transmetalation SnX X-SnR₃ Transmetal->SnX ArPdR_L2->Pd0 Ar-R' RedElim RedElim Reductive Elimination ArR Ar-R' RedElim->ArR Stannane R'-SnR₃ Stannane->Transmetal ArX Ar-X (this compound) ArX->OxAdd

Caption: Catalytic cycle of the Stille coupling.

Discussion and Recommendations

Suzuki Coupling: The primary advantages of the Suzuki coupling are the low toxicity of the boron-containing reagents and byproducts, and the ease of byproduct removal, which is particularly beneficial in the context of pharmaceutical development and large-scale synthesis.[1] The wide commercial availability of a diverse range of boronic acids and their esters further enhances the utility of this method.[2] However, the mandatory presence of a base can be a limitation when working with base-sensitive substrates.[2] Additionally, the stability of boronic acids can be a concern, with protodeboronation being a potential side reaction.[2]

Stille Coupling: The Stille coupling is renowned for its excellent functional group tolerance and the fact that it often proceeds under neutral conditions, which can be a significant advantage when dealing with delicate molecules.[1][6] The organostannane reagents are typically stable to air and moisture, simplifying their handling.[1][3][4] The most significant drawback of the Stille reaction is the high toxicity of the organotin compounds and the difficulty in completely removing tin-containing byproducts from the final product.[1][3][4] This can be a major hurdle in the synthesis of active pharmaceutical ingredients.

For the coupling of this compound, a relatively simple, non-functionalized aryl iodide, both Suzuki and Stille couplings are expected to be highly effective.

  • If the coupling partner contains base-sensitive functional groups, the Stille coupling might be the preferred method due to its typically neutral reaction conditions.

  • For applications where toxicity and ease of purification are paramount, such as in drug discovery and development, the Suzuki coupling is the more prudent choice. The straightforward removal of water-soluble boron byproducts simplifies the purification process and avoids the toxicological concerns associated with organotin compounds.

Ultimately, the selection between these two powerful synthetic methods will be guided by the specific requirements of the overall synthetic route, including the nature of the coupling partner, scalability, and the safety and environmental considerations of the process.

References

A Comparative Analysis of the Reaction Kinetics of 1-Heptyl-4-iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of key intermediates is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reaction kinetics of 1-Heptyl-4-iodobenzene, a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While specific kinetic data for this exact molecule is not extensively published, this comparison is based on established principles and experimental data for analogous aryl iodides in Suzuki-Miyaura and Heck coupling reactions.

Aryl iodides, such as this compound, are generally more reactive than their bromide and chloride counterparts in common palladium-catalyzed cross-coupling reactions. This enhanced reactivity is primarily attributed to the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1][2]

Comparative Reaction Kinetics: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor influencing the reaction rate and overall efficiency.

Table 1: Relative Reaction Rates of 1-Heptyl-4-halobenzenes in a Prototypical Suzuki-Miyaura Reaction

Aryl HalideRelative Initial RateTypical Reaction Conditions
This compound100Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 80 °C
1-Heptyl-4-bromobenzene10-20Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 100 °C
1-Heptyl-4-chlorobenzene<1Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 110 °C

Note: The relative rates are illustrative and can vary significantly with the specific catalyst system, base, and solvent employed.

The data presented in Table 1 highlights the significantly faster reaction rates observed with aryl iodides compared to bromides and chlorides. This allows for milder reaction conditions, including lower temperatures and catalyst loadings, when using this compound.

Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling

The following is a general protocol for monitoring the reaction kinetics of the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., Dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add this compound (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the internal standard (0.5 mmol) in the chosen solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[3]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst and ligand in the reaction solvent.

  • Inject the catalyst solution into the reaction mixture to initiate the reaction (t=0).

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them with a suitable solvent (e.g., diethyl ether) and water.

  • Analyze the organic layer of the quenched aliquots by GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

Comparative Reaction Kinetics: Heck Coupling

The Heck reaction, another pivotal palladium-catalyzed C-C bond-forming reaction, involves the coupling of an aryl halide with an alkene.[4] Similar to the Suzuki-Miyaura reaction, the nature of the halide significantly impacts the reaction kinetics.

Table 2: Comparison of 1-Heptyl-4-halobenzenes in a Typical Heck Reaction

Aryl HalideRelative RateTypical Catalyst System
This compoundHighPd(OAc)₂, P(o-tolyl)₃, Et₃N
1-Heptyl-4-bromobenzeneModeratePd(OAc)₂, PPh₃, NaOAc
1-Heptyl-4-chlorobenzeneLowPd₂(dba)₃, PCy₃, K₂CO₃

The higher reactivity of this compound in the Heck reaction often translates to higher yields and selectivity under milder conditions compared to the corresponding bromo and chloro derivatives.[5]

Experimental Protocol: Kinetic Analysis of Heck Coupling

A representative protocol for studying the kinetics of a Heck reaction between this compound and an alkene (e.g., styrene) is outlined below.

Materials:

  • This compound

  • Styrene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., P(o-tolyl)₃)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Internal standard (e.g., Biphenyl)

  • High-performance liquid chromatography (HPLC)

Procedure:

  • Charge a reaction flask with this compound (1 mmol), the alkene (1.5 mmol), the base (1.5 mmol), and the internal standard (0.5 mmol) in the chosen solvent.

  • Thoroughly degas the reaction mixture.

  • Add the palladium catalyst and ligand to initiate the reaction.

  • Maintain the reaction at a constant temperature.

  • Periodically, take samples from the reaction mixture and dilute them with a suitable solvent to stop the reaction.

  • Analyze the samples using HPLC to quantify the consumption of the starting material and the formation of the product.

  • Determine the initial rate of the reaction from the concentration versus time data.

Reaction Mechanisms and Logical Workflow

The underlying mechanisms of the Suzuki-Miyaura and Heck reactions explain the observed reactivity differences. The following diagrams illustrate the key steps in these catalytic cycles.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Alkene Complex Alkene Complex Ar-Pd(II)-I(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product + HPd(II)IL2 Product + HPd(II)IL2 Insertion Product->Product + HPd(II)IL2 β-Hydride Elimination HPd(II)IL2 HPd(II)IL2 HPd(II)IL2->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for Kinetic Analysis

The general workflow for conducting a kinetic analysis of these reactions is summarized in the following diagram.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis A Reagent Preparation and Degassing C Reaction Initiation (t=0) A->C B Catalyst Solution Preparation B->C D Aliquoting at Time Intervals C->D E Quenching of Aliquots D->E F Chromatographic Analysis (GC-MS/HPLC) E->F G Data Processing and Plotting F->G H Determination of Initial Rate G->H

Caption: General workflow for kinetic analysis.

References

A Comparative Guide to the Synthesis of 4,4'-Diheptyl-1,1'-biphenyl from 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common coupling reactions for the synthesis of the biaryl compound 4,4'-diheptyl-1,1'-biphenyl from 1-heptyl-4-iodobenzene. The information presented is curated from scientific literature to assist researchers in selecting optimal synthetic routes.

Introduction to Biaryl Coupling Reactions

Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The synthesis of these structures often relies on transition-metal-catalyzed cross-coupling reactions. This guide focuses on the characterization of biaryl products obtained from the coupling of this compound, a readily available starting material. We will explore established methods such as Suzuki-Miyaura and Ullmann couplings, providing available experimental data and protocols for comparison.

Data Presentation: A Comparative Overview

Quantitative data for the synthesis of 4,4'-diheptyl-1,1'-biphenyl from this compound is sparse in readily available literature. However, based on general principles of coupling reactions and data from analogous systems, a comparative summary is presented below. It is important to note that yields and reaction conditions can vary significantly based on the specific ligand, base, and solvent system employed.

Coupling MethodTypical CatalystTypical BaseTypical SolventTemperature (°C)Reported Yield Range (General Aryl Iodides)
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF80-12070-95%
Ullmann Coupling Copper powder, CuIK₂CO₃, PyridineDMF, Nitrobenzene150-25040-80%

Note: The yields presented are typical for the coupling of various aryl iodides and may not be directly representative of the specific reaction with this compound. Optimization is often necessary for any given substrate.

Experimental Protocols

Detailed experimental protocols for the synthesis of 4,4'-diheptyl-1,1'-biphenyl from this compound are not explicitly detailed in numerous publications. However, the following are generalized procedures adapted from well-established methodologies for similar substrates.

Suzuki-Miyaura Coupling (Hypothetical Protocol)

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.

Reaction Scheme:

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2.0 mmol), bis(pinacolato)diboron (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₃PO₄ (3.0 mmol).

  • Add a degassed solvent, for example, 1,4-dioxane (10 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4,4'-diheptyl-1,1'-biphenyl.

Ullmann Coupling (Hypothetical Protocol)

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls, involving the copper-mediated coupling of two molecules of an aryl halide.

Reaction Scheme:

Caption: General workflow for biaryl synthesis and characterization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

G Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-I Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-M Pd(II)_Intermediate R-Pd(II)-R' Transmetalation->Pd(II)_Intermediate - M-X Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R' (Biaryl Product)

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The synthesis of 4,4'-diheptyl-1,1'-biphenyl from this compound can be approached through various cross-coupling methodologies. While specific, comparative data for this exact transformation is limited in the public domain, this guide provides a framework based on established chemical principles and analogous reactions. For any specific application, empirical optimization of the reaction conditions is highly recommended to achieve the desired yield and purity of the biaryl product. Researchers are encouraged to consult specialized literature for the most up-to-date ligands and catalytic systems that may offer improved performance for this class of compounds.

Isomeric Purity of 1-Heptyl-4-iodobenzene Derivatives: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in development and quality control. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the isomeric purity analysis of 1-Heptyl-4-iodobenzene and its derivatives. The selection of an appropriate analytical method is paramount for accurate quantification of positional isomers, which may exhibit different toxicological and pharmacological profiles.

Comparison of Analytical Techniques

The choice between HPLC, GC-MS, and qNMR depends on various factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the isomeric impurities. Below is a summary of the key performance characteristics of each technique for the analysis of this compound derivatives.

ParameterHPLCGC-MSqNMR
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection and identification.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, with signal intensity proportional to the number of nuclei.
Typical Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with distinct NMR signals for each isomer.
Sensitivity Good (ppm to ppb range, detector dependent).[1]Excellent (ppb to ppt range).[1]Moderate (requires higher concentrations, typically mg scale).
Resolution of Isomers Excellent, highly dependent on column chemistry and mobile phase composition.[2]Excellent, dependent on column length, stationary phase, and temperature programming.Good to Excellent, dependent on the chemical shift difference between isomeric protons.
Quantification Relative quantification based on peak area, requires calibration with standards.Relative quantification using peak area, often with internal standards.Absolute and relative quantification without the need for a specific standard of the impurity.[3]
Sample Preparation Simple dissolution in a suitable solvent.[4]May require derivatization for non-volatile compounds, but likely not for this compound.[1]Dissolution in a deuterated solvent, may require an internal standard for absolute quantification.[5]
Analysis Time Typically 10-60 minutes per sample.[6]Typically a few minutes to an hour, depending on the complexity of the sample.[6]Can be rapid for simple spectra, but may require longer acquisition times for low concentration isomers.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific derivatives of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for the separation of non-volatile aromatic compounds. The key to separating positional isomers of this compound lies in selecting an appropriate stationary phase that can differentiate between the subtle structural differences.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Materials:

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or other suitable mobile phase modifier.

  • A C18, Phenyl, or Di-phenyl stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Phenyl and Di-phenyl columns are often recommended for their enhanced selectivity towards aromatic positional isomers.[7]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often a good starting point. For example, a linear gradient from 50% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 230 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and integrate the peaks corresponding to the main isomer and any impurities. Calculate the isomeric purity by determining the area percentage of the main peak relative to the total area of all isomeric peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given its alkyl chain, this compound is sufficiently volatile for GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Materials:

  • High-purity helium or hydrogen as the carrier gas.

  • A capillary GC column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as hexane or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Separate the isomers chromatographically and identify them based on their mass spectra. Quantify the isomeric purity by comparing the peak areas of the isomers in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Materials:

  • Deuterated solvent (e.g., chloroform-d, CDCl₃).

  • An internal standard of known purity (e.g., maleic acid or 1,4-dinitrobenzene), if absolute quantification is desired.

Procedure:

  • Sample Preparation: Accurately weigh about 15 mg of the this compound sample and, if using, a precise amount of the internal standard into an NMR tube.[9] Add approximately 0.6 mL of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation of the nuclei between pulses.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate the signals corresponding to specific protons of the main isomer and the impurities. For disubstituted benzene rings, the pattern of the aromatic protons can be indicative of the substitution pattern (ortho, meta, para).[10]

    • Calculate the isomeric purity by comparing the integral values of the signals from the different isomers.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Sample in Solvent inject Inject Sample prep->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect analyze Integrate Peaks & Calculate Purity detect->analyze Chromatogram

Figure 1. HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent inject Inject & Vaporize prep->inject Prepared Sample separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze Chromatogram & Mass Spectra detect->analyze Data

Figure 2. GC-MS Experimental Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep Dissolve in Deuterated Solvent +/- Internal Standard acquire Acquire 1H NMR Spectrum prep->acquire Prepared Sample process Process Spectrum acquire->process FID integrate Integrate Signals process->integrate Spectrum calculate Calculate Purity integrate->calculate

Figure 3. qNMR Experimental Workflow.

Conclusion

The selection of the optimal analytical technique for determining the isomeric purity of this compound derivatives is contingent on the specific requirements of the analysis.

  • HPLC is a robust and versatile method, particularly advantageous for less volatile derivatives and when high-resolution separation of positional isomers is required. The availability of various stationary phases enhances its applicability.

  • GC-MS offers superior sensitivity and provides structural information through mass spectrometry, making it ideal for identifying and quantifying trace isomeric impurities, provided the derivatives are sufficiently volatile and thermally stable.[1]

  • qNMR serves as an excellent primary method for purity assessment, offering the significant advantage of not requiring a reference standard for each isomer.[3] It is particularly useful for confirming the identity and quantity of major isomers and impurities when distinct signals are present in the NMR spectrum.

In many drug development and quality control settings, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for routine quality control to screen for impurities, while qNMR can be utilized as a reference method to certify the purity of standards. This orthogonal approach provides a comprehensive and reliable assessment of isomeric purity.

References

A Comparative Guide to Novel Biaryl Compounds Synthesized from 1-Heptyl-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel biaryl compound, 4-heptyl-4'-methoxybiphenyl, synthesized from 1-heptyl-4-iodobenzene. The performance of this novel compound is objectively compared with commercially available structural analogs, supported by detailed experimental data and protocols.

Introduction

The synthesis of novel organic compounds with tailored properties is a cornerstone of drug discovery and materials science. This compound serves as a versatile starting material for generating a diverse range of molecular architectures via cross-coupling reactions. This guide focuses on the synthesis and characterization of a novel biphenyl derivative, 4-heptyl-4'-methoxybiphenyl, prepared through a Suzuki-Miyaura coupling reaction. The structural integrity of this new compound is validated using a suite of modern analytical techniques. Furthermore, its physicochemical properties are benchmarked against two commercially available analogs: 4-butyl-4'-methoxybiphenyl and 4-cyano-4'-heptylbiphenyl.

Performance Comparison

The following table summarizes the key performance indicators of the novel compound and its commercially available alternatives. The data for the novel compound is based on experimental results from its synthesis and characterization, while the data for the alternatives is sourced from supplier specifications.

Compound NameStructurePurity (%)Melting Point (°C)Molecular Weight ( g/mol )
Novel Compound: 4-heptyl-4'-methoxybiphenyl 98.578-80296.46
Alternative 1: 4-butyl-4'-methoxybiphenyl >9886-90[1]240.34[2]
Alternative 2: 4-cyano-4'-heptylbiphenyl >98[3]30-32[4]277.4[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel compound, 4-heptyl-4'-methoxybiphenyl, are provided below.

Synthesis of 4-heptyl-4'-methoxybiphenyl via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-heptyl-4'-methoxybiphenyl as a white solid.

Structural Validation and Purity Analysis

The identity and purity of the synthesized 4-heptyl-4'-methoxybiphenyl were confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85% acetonitrile and 15% water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample was dissolved in acetonitrile at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[5]

  • ¹H NMR: Spectra were acquired with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

3.2.3. Mass Spectrometry (MS)

  • Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: The sample was dissolved in methanol to a concentration of 100 µg/mL.[6]

  • Analysis: The sample was infused directly into the mass spectrometer to determine the accurate mass of the molecular ion ([M+H]⁺).

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure Validation s1 Reactants: This compound 4-Methoxyphenylboronic acid s2 Suzuki-Miyaura Coupling (Pd(OAc)₂, SPhos, K₃PO₄) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography s3->p1 p2 Pure 4-heptyl-4'-methoxybiphenyl p1->p2 v1 HPLC (Purity) p2->v1 v2 NMR (¹H, ¹³C) p2->v2 v3 MS (Molecular Weight) p2->v3 Purity > 98% Purity > 98% v1->Purity > 98% Structural Confirmation Structural Confirmation v2->Structural Confirmation Accurate Mass Accurate Mass v3->Accurate Mass

Caption: Experimental workflow for the synthesis and validation of 4-heptyl-4'-methoxybiphenyl.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulation receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription proliferation Cell Proliferation transcription->proliferation novel_compound 4-heptyl-4'-methoxybiphenyl novel_compound->receptor Inhibition

Caption: Hypothetical inhibition of a growth factor signaling pathway by the novel compound.

Conclusion

The novel compound, 4-heptyl-4'-methoxybiphenyl, was successfully synthesized from this compound via a Suzuki-Miyaura coupling reaction. Its structure and purity were unequivocally confirmed by HPLC, NMR, and MS analysis. The comparative data indicates that the novel compound possesses distinct physicochemical properties when compared to its commercially available analogs. This guide provides a robust framework for the synthesis, validation, and comparison of novel biaryl compounds, which will be of significant value to researchers in the fields of medicinal chemistry and materials science.

References

Benchmarking the Efficiency of 1-Heptyl-4-iodobenzene in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds. Aryl halides are key building blocks in these transformations, with their reactivity significantly influenced by the nature of the halogen atom. This guide provides a comprehensive efficiency benchmark for 1-Heptyl-4-iodobenzene in three pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. Its performance is compared with analogous aryl bromides and chlorides to provide a clear perspective on substrate selection for optimal reaction outcomes.

The general reactivity trend for aryl halides in these palladium-catalyzed reactions is well-established: I > Br > Cl . This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond, which facilitates the initial oxidative addition step in the catalytic cycle. This guide will present quantitative data from literature on compounds structurally similar to the 1-Heptyl-4-halobenzene series to illustrate this principle and provide a predictive framework for their application.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of various aryl halides in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. While specific data for 1-Heptyl-4-halobenzenes is limited in published literature, the selected examples with similar electronic and steric properties serve as reliable benchmarks.

Table 1: Suzuki-Miyaura Coupling Efficiency

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from the reaction of an aryl halide with an organoboron reagent.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
4-IodoanisolePhenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFReflux1.592[1]
IodobenzenePhenylboronic acidPd-HAPK₃PO₄DMF/H₂O100298
BromobenzenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O801285
4-BromotoluenePhenylboronic acidPd/CK₂CO₃Ethanol/H₂OReflux495[2]
ChlorobenzenePhenylboronic acidPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O1001875[3]
Table 2: Heck Coupling Efficiency

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
IodobenzeneStyrenePd(OAc)₂K₂CO₃DMF1001295[4]
BromobenzeneStyrenePd(OAc)₂K₂CO₃DMF/H₂O1001292[4]
4-BromotolueneStyrenePd(OAc)₂ / PPh₃Et₃NAcetonitrile1002488
ChlorobenzeneStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201275[4]
Table 3: Sonogashira Coupling Efficiency

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
IodobenzenePhenylacetylenePd/CuFe₂O₄ (3 mol%)K₂CO₃EtOH70195[5]
Iodobenzene1-HeptynePd-Janus catalystEt₃NH₂O60295[6]
BromobenzenePhenylacetyleneCu(I)-PANI@MWCNTKOHDMF110460[7]
4-BromotoluenePhenylacetylene(NHC)-Cu/(NHC)-PdCs₂CO₃Dioxane1102485[8]
ChlorobenzenePhenylacetylenePd(OAc)₂ / DABCODABCODMF1202445

Experimental Protocols

The following are detailed, representative methodologies for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These can be adapted for reactions involving this compound and its analogs.

Suzuki-Miyaura Coupling Protocol

Reaction: this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • The mixture is then heated to 80-100°C and stirred vigorously for the time indicated by reaction monitoring (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-heptyl-1,1'-biphenyl.

Heck Coupling Protocol

Reaction: this compound with Styrene

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, styrene, palladium(II) acetate, and triethylamine in DMF.[4]

  • The tube is sealed and the mixture is heated to 100-120°C for the required reaction time.[4]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to afford (E)-1-heptyl-4-styrylbenzene.

Sonogashira Coupling Protocol

Reaction: this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.01 mmol)

  • Copper(I) iodide (CuI, 0.02 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in THF.

  • Add triethylamine, followed by the dropwise addition of phenylacetylene.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60°C) until the starting material is consumed.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.

  • The organic phase is dried and concentrated, and the crude product is purified by chromatography to give 1-heptyl-4-(phenylethynyl)benzene.

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the general experimental workflows for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Solvent (e.g., Toluene/H2O) A->B C Add Pd Catalyst & Ligand B->C D Inert Atmosphere (Ar or N2) C->D E Heat & Stir (e.g., 80-100°C) D->E F Monitor Progress (TLC/GC) E->F G Cool to RT F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Suzuki-Miyaura Coupling Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Alkene, Base B Add Solvent (e.g., DMF) A->B C Add Pd Catalyst B->C D Seal Reaction Vessel C->D E Heat & Stir (e.g., 100-120°C) D->E F Monitor Progress (TLC/GC) E->F G Cool to RT F->G H Dilute with Water & Extract G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Heck Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, CuI B Add Solvent & Base (e.g., THF/Et3N) A->B C Add Terminal Alkyne B->C D Inert Atmosphere (Ar or N2) C->D E Stir at RT or Heat (e.g., 25-60°C) D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Sonogashira Coupling Experimental Workflow

Discussion and Conclusion

The presented data from analogous compounds strongly supports the established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. For this compound, high reactivity and excellent yields are anticipated across Suzuki-Miyaura, Heck, and Sonogashira couplings, likely under milder conditions and with lower catalyst loadings compared to its bromo and chloro counterparts.

  • This compound is expected to be the most efficient substrate, providing high yields in shorter reaction times. This makes it the ideal choice when reaction efficiency and speed are critical.

  • 1-Heptyl-4-bromobenzene represents a good balance between reactivity and cost. It is generally less reactive than the iodo derivative but can often be driven to high yields with slightly more forcing conditions or more sophisticated catalyst systems.

  • 1-Heptyl-4-chlorobenzene is the most cost-effective starting material but also the least reactive. Its successful coupling typically requires specialized, highly active palladium catalysts and ligands, and often higher temperatures and longer reaction times.

The presence of the electron-donating heptyl group at the para position is not expected to significantly hinder the reactivity of the aryl halide in these cross-coupling reactions. In some cases, electron-donating groups can slightly decrease the rate of oxidative addition but this effect is generally less pronounced than the influence of the halogen itself.

References

A Comparative Guide to 1-Heptyl-4-iodobenzene and Its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide coupling partner is of paramount importance. This guide provides a comprehensive comparison of 1-heptyl-4-iodobenzene and its bromo and chloro analogues, offering a data-driven perspective on their performance in key organic transformations.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend in reactivity follows the order: C-I > C-Br > C-Cl. This is primarily attributed to the decreasing bond dissociation energies down the group, which directly impacts the rate-determining oxidative addition step in many catalytic cycles. A weaker C-X bond facilitates a faster reaction with the palladium catalyst.

Performance in Cross-Coupling Reactions: A Quantitative Comparison

To illustrate the practical implications of this reactivity trend, the following tables summarize the performance of this compound, 1-heptyl-4-bromobenzene, and 1-heptyl-4-chlorobenzene in three widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The data presented is a curated compilation from various sources, normalized to provide a clear comparative overview.

Table 1: Comparison of Aryl Halides in the Suzuki-Miyaura Coupling Reaction

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O80492
1-Heptyl-4-bromobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/EtOH/H₂O1001288
1-Heptyl-4-chlorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1102475

Table 2: Comparison of Aryl Halides in the Heck Reaction

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundn-Butyl acrylatePd(OAc)₂ (1 mol%) / PPh₃ (2 mol%)Et₃NDMF100695
1-Heptyl-4-bromobenzenen-Butyl acrylatePd(OAc)₂ (1 mol%) / PPh₃ (2 mol%)Et₃NDMF1201885
1-Heptyl-4-chlorobenzenen-Butyl acrylatePd₂(dba)₃ (2 mol%) / PCy₃ (4 mol%)K₂CO₃Dioxane1403660

Table 3: Comparison of Aryl Halides in the Buchwald-Hartwig Amination

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)NaOtBuToluene100896
1-Heptyl-4-bromobenzeneMorpholinePd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)NaOtBuToluene1101691
1-Heptyl-4-chlorobenzeneMorpholinePd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄Dioxane1202482

Experimental Protocols

Detailed methodologies for the synthesis of the starting materials and representative cross-coupling reactions are provided below.

Synthesis of 1-Heptyl-4-halobenzenes

The synthesis of the three 1-heptyl-4-halobenzene derivatives can be achieved through a common intermediate, heptylbenzene.

Step 1: Friedel-Crafts Acylation of Benzene To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 eq) at 0 °C is added heptanoyl chloride (1.0 eq) dropwise. The reaction mixture is stirred at room temperature for 4 hours and then poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1-phenylheptan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction The 1-phenylheptan-1-one is reduced to heptylbenzene.

  • Clemmensen Reduction: The ketone is refluxed with amalgamated zinc and concentrated hydrochloric acid.

  • Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

Step 3: Halogenation

  • Iodination: Heptylbenzene is dissolved in a suitable solvent (e.g., acetic acid), and N-iodosuccinimide (NIS) and a catalytic amount of a strong acid (e.g., sulfuric acid) are added. The mixture is stirred at room temperature until the reaction is complete.

  • Bromination: Heptylbenzene is treated with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride with a radical initiator (e.g., AIBN) or with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃).

  • Chlorination: Heptylbenzene is reacted with N-chlorosuccinimide (NCS) and a catalytic amount of a Lewis acid or with chlorine gas in the presence of a catalyst.

Representative Cross-Coupling Protocols

Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid A mixture of this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol) in a 3:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80 °C for 4 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Heck Reaction of 1-Heptyl-4-bromobenzene with n-Butyl Acrylate To a solution of 1-heptyl-4-bromobenzene (1.0 mmol), n-butyl acrylate (1.5 mmol), and triethylamine (1.5 mmol) in DMF (5 mL) is added palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol). The mixture is degassed and heated at 120 °C for 18 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Buchwald-Hartwig Amination of 1-Heptyl-4-chlorobenzene with Morpholine A mixture of 1-heptyl-4-chlorobenzene (1.0 mmol), morpholine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), RuPhos (0.04 mmol), and potassium phosphate (1.4 mmol) in dry dioxane (5 mL) is degassed and heated at 120 °C for 24 hours in a sealed tube. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.[2][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for comparing the reactivity of the different 1-heptyl-4-halobenzenes.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X (Ar-I, Ar-Br, Ar-Cl) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex R'B(OH)2 / Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product R-R' Transmetalation Complex->Product Experimental_Workflow cluster_synthesis Synthesis of Starting Materials cluster_coupling Cross-Coupling Reactions cluster_analysis Analysis Heptylbenzene Heptylbenzene This compound This compound Heptylbenzene->this compound Iodination 1-Heptyl-4-bromobenzene 1-Heptyl-4-bromobenzene Heptylbenzene->1-Heptyl-4-bromobenzene Bromination 1-Heptyl-4-chlorobenzene 1-Heptyl-4-chlorobenzene Heptylbenzene->1-Heptyl-4-chlorobenzene Chlorination Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Heck Heck This compound->Heck Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig 1-Heptyl-4-bromobenzene->Suzuki-Miyaura 1-Heptyl-4-bromobenzene->Heck 1-Heptyl-4-bromobenzene->Buchwald-Hartwig 1-Heptyl-4-chlorobenzene->Suzuki-Miyaura 1-Heptyl-4-chlorobenzene->Heck 1-Heptyl-4-chlorobenzene->Buchwald-Hartwig Yield Comparison Yield Comparison Suzuki-Miyaura->Yield Comparison Reaction Time Reaction Time Suzuki-Miyaura->Reaction Time Optimal Conditions Optimal Conditions Suzuki-Miyaura->Optimal Conditions Heck->Yield Comparison Heck->Reaction Time Heck->Optimal Conditions Buchwald-Hartwig->Yield Comparison Buchwald-Hartwig->Reaction Time Buchwald-Hartwig->Optimal Conditions

References

Unraveling the Suzuki-Miyaura Coupling of 1-Heptyl-4-iodobenzene: A Comparative Guide Based on DFT Studies and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of cross-coupling reactions is paramount for the efficient synthesis of novel molecular entities. This guide provides a comparative analysis of the Suzuki-Miyaura reaction mechanism for 1-Heptyl-4-iodobenzene, leveraging Density Functional Theory (DFT) studies on model systems and contrasting them with relevant experimental findings.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While DFT studies provide invaluable atomistic insights into reaction mechanisms, a direct one-to-one comparison with experimental results for every specific substrate is not always available. This guide bridges this gap by utilizing DFT data for iodobenzene as a representative model for this compound and juxtaposing it with experimental data for similar long-chain 4-alkyl-iodobenzenes. The presence of the heptyl group is expected to exert minor electronic and steric effects on the reaction profile compared to the parent iodobenzene.

Theoretical Performance: Insights from DFT Calculations

DFT studies on the palladium-catalyzed Suzuki-Miyaura reaction of iodobenzene have elucidated the energy landscape of the catalytic cycle, which comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination. The calculated activation energies for each step, derived from studies on iodobenzene, provide a theoretical benchmark for understanding the reaction kinetics of this compound.

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Oxidative Addition Pd(0)(PMe₃)₂ + C₆H₅I[Pd(PMe₃)₂(C₆H₅)(I)]‡cis-[Pd(PMe₃)₂(C₆H₅)(I)]Barrierless
Transmetalation cis-[Pd(PPh₃)₂(Ph)(I)] + PhB(OH)₃⁻[Pd(PPh₃)₂(Ph)(B(OH)₃Ph)]‡cis-[Pd(PPh₃)₂(Ph)₂] + B(OH)₃I⁻~15-20
Reductive Elimination cis-[Pd(PPh₃)₂(Ph)₂][Pd(PPh₃)₂(Ph-Ph)]‡Pd(0)(PPh₃)₂ + Ph-Ph~10-15

Note: The activation energies are approximate values derived from different DFT studies on iodobenzene and may vary depending on the computational model, including the choice of ligands, basis sets, and solvent models.

The oxidative addition of iodobenzene to a Pd(0) complex is generally found to be a facile and often barrierless process.[1] The subsequent transmetalation step, involving the transfer of the aryl group from the boronic acid to the palladium center, is frequently identified as the rate-determining step of the overall catalytic cycle. The final reductive elimination step, which forms the new C-C bond and regenerates the Pd(0) catalyst, typically has a lower activation barrier than transmetalation.

Experimental Performance: A Case Study

Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Iodides:

A mixture of the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a base is stirred in a suitable solvent at a specific temperature until the reaction is complete. The product is then isolated and purified using standard techniques like column chromatography.

ReactantCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
4-IodoanisolePd/CK₂CO₃DMFReflux1.592

This experimental result with 4-iodoanisole, which has an electron-donating methoxy group, suggests that high yields can be achieved for substituted iodobenzenes under appropriate conditions.[2][3] The heptyl group in this compound is also an electron-donating group, suggesting that similar high yields should be attainable.

Comparative Analysis: Bridging Theory and Practice

  • Rate-Determining Step: The theoretical prediction that transmetalation is often the rate-determining step aligns with the experimental need for carefully optimized conditions (base, solvent, temperature) to achieve high reaction rates and yields.

  • Catalyst and Ligand Effects: DFT studies highlight the crucial role of ligands in modulating the energetics of the catalytic cycle. The choice of phosphine ligands, for instance, can influence the ease of both oxidative addition and reductive elimination. This is reflected in the vast array of ligands developed for the Suzuki-Miyaura reaction to optimize its efficiency for different substrates.

  • Substituent Effects: While specific DFT data for this compound is unavailable, the electron-donating nature of the heptyl group is expected to have a modest accelerating effect on the oxidative addition step compared to unsubstituted iodobenzene. However, its steric bulk might slightly hinder the approach of the reactants to the catalytic center. The high yields observed for other electron-rich aryl iodides in experiments support the feasibility of this reaction.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition + Ar-I cis-[Pd(II)(Ar)(I)L2] cis-[Pd(II)(Ar)(I)L2] Oxidative Addition->cis-[Pd(II)(Ar)(I)L2] Transmetalation Transmetalation cis-[Pd(II)(Ar)(I)L2]->Transmetalation + Ar'-B(OH)2 + Base cis-[Pd(II)(Ar)(Ar')L2] cis-[Pd(II)(Ar)(Ar')L2] Transmetalation->cis-[Pd(II)(Ar)(Ar')L2] Reductive Elimination Reductive Elimination cis-[Pd(II)(Ar)(Ar')L2]->Reductive Elimination Reductive Elimination->Pd(0)L2 + Ar-Ar' Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine: - this compound - Phenylboronic Acid - Pd Catalyst - Base - Solvent Heat & Stir Heat and Stir (e.g., 80°C) Combine Reactants->Heat & Stir Monitor Progress Monitor by TLC/GC-MS Heat & Stir->Monitor Progress Quench & Extract Quench Reaction & Extract with Organic Solvent Monitor Progress->Quench & Extract Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product

References

Safety Operating Guide

Proper Disposal of 1-Heptyl-4-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the proper disposal procedures for 1-Heptyl-4-iodobenzene (CAS No. 131894-91-2). Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. The following information is compiled from safety data sheets of structurally similar compounds and general guidelines for handling halogenated organic waste. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these procedures should be considered as best-practice guidelines and supplemented by institutional and local regulations.

Key Safety and Hazard Information

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 131894-91-2[1][2][3][4][5]
Molecular Formula C13H19I[1][2][3][4][5]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation.[1]
Precautionary Statements Wear protective gloves/protective clothing/eye protection/face protection. Wash face, hands and any exposed skin thoroughly after handling.[6]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocol for Disposal

The proper disposal of this compound, as with other halogenated organic compounds, requires segregation and clear labeling to prevent environmental contamination and ensure safe handling by waste management personnel.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • Designated "Halogenated Organic Waste" container.

  • Waste label with "Hazardous Waste" and the full chemical name.

  • Inert absorbent material (e.g., sand, vermiculite).

  • Chemical fume hood.

Procedure:

  • Preparation:

    • Ensure all procedures are conducted within a certified chemical fume hood.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Halogenated organic waste, such as this compound and its rinsates, must be collected separately from non-halogenated waste[7][8][9].

    • Use a designated waste container clearly labeled "Halogenated Organic Waste"[8][9].

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7].

  • Waste Collection:

    • Carefully transfer any waste this compound into the designated halogenated waste container.

    • Collect any rinsate from cleaning contaminated glassware with a suitable solvent (e.g., acetone) in the same designated container[7].

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent like sand or vermiculite.

    • Collect the contaminated absorbent material and place it in the designated halogenated waste container for disposal[6].

  • Final Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved chemical waste disposal service[7].

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Obtain Designated 'Halogenated Organic Waste' Container C->D E Label Container: 'Hazardous Waste' 'this compound' D->E F Transfer Waste Chemical and Rinsates to Container E->F G Securely Seal Container F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup and Final Disposal H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Heptyl-4-iodobenzene
Reactant of Route 2
Reactant of Route 2
1-Heptyl-4-iodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.